[Ala11,22,28]-VIP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C139H231N43O39S |
|---|---|
Molecular Weight |
3160.7 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C139H231N43O39S/c1-20-71(12)108(136(220)174-90(52-66(2)3)123(207)156-72(13)110(147)194)181-133(217)100(64-184)178-129(213)96(59-103(146)189)171-127(211)91(53-67(4)5)168-112(196)74(15)157-116(200)83(34-24-27-46-140)162-119(203)85(36-26-29-48-142)167-134(218)106(69(8)9)179-113(197)75(16)158-117(201)89(45-51-222-19)166-122(206)88(43-44-101(144)187)165-118(202)84(35-25-28-47-141)163-120(204)87(38-31-50-154-139(150)151)164-126(210)92(54-68(6)7)169-121(205)86(37-30-49-153-138(148)149)161-111(195)73(14)159-124(208)93(56-79-39-41-81(186)42-40-79)170-128(212)95(58-102(145)188)172-130(214)98(61-105(192)193)176-137(221)109(77(18)185)182-131(215)94(55-78-32-22-21-23-33-78)175-135(219)107(70(10)11)180-114(198)76(17)160-125(209)97(60-104(190)191)173-132(216)99(63-183)177-115(199)82(143)57-80-62-152-65-155-80/h21-23,32-33,39-42,62,65-77,82-100,106-109,183-186H,20,24-31,34-38,43-61,63-64,140-143H2,1-19H3,(H2,144,187)(H2,145,188)(H2,146,189)(H2,147,194)(H,152,155)(H,156,207)(H,157,200)(H,158,201)(H,159,208)(H,160,209)(H,161,195)(H,162,203)(H,163,204)(H,164,210)(H,165,202)(H,166,206)(H,167,218)(H,168,196)(H,169,205)(H,170,212)(H,171,211)(H,172,214)(H,173,216)(H,174,220)(H,175,219)(H,176,221)(H,177,199)(H,178,213)(H,179,197)(H,180,198)(H,181,217)(H,182,215)(H,190,191)(H,192,193)(H4,148,149,153)(H4,150,151,154)/t71-,72-,73-,74-,75-,76-,77+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,106-,107-,108-,109-/m0/s1 |
InChI Key |
VRCDGUGECIERMY-AROORVAXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to [Ala11,22,28]-VIP: Structure, Synthesis, and Selective VPAC1 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic Vasoactive Intestinal Peptide (VIP) analog, [Ala11,22,28]-VIP. This document details its molecular structure, methods for its chemical synthesis, and its biological activity with a focus on its high selectivity for the Vasoactive Intestinal Peptide Receptor 1 (VPAC1). Experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a comprehensive understanding of this potent and selective agonist.
Molecular Structure and Properties
This compound is a 28-amino acid peptide analog of the native human VIP. The designations in its name indicate that the native amino acids at positions 11 (Threonine), 22 (Tyrosine), and 28 (Asparagine) have been substituted with Alanine. This modification results in a peptide with enhanced selectivity for the VPAC1 receptor.[1][2]
The primary amino acid sequence of this compound is: His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Ala-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Ala-Leu-Asn-Ser-Ile-Leu-Ala-NH2 [3][4][5]
A summary of the key molecular properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 3160.68 g/mol | [6][7] |
| Molecular Formula | C139H231N43O39S | [3][4][7] |
| CAS Number | 291524-04-4 | [3][4][6] |
| Structure | 28-amino acid peptide with C-terminal amidation | [3][4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the manual or automated synthesis of this compound.
Materials:
-
Rink amide resin (for C-terminal amidation)
-
Fmoc-protected amino acids (including Fmoc-Ala-OH, Fmoc-His(Trt)-OH, etc.)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane and water)
Procedure:
-
Resin Swelling: The Rink amide resin is swelled in DMF in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed to completion.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-4 are repeated for each amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., TFA/triisopropylsilane/water).
-
Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.
Biological Activity and Receptor Selectivity
This compound is a potent and highly selective agonist for the human VPAC1 receptor.[3][6][7] This selectivity is a key feature that distinguishes it from the native VIP, which binds to both VPAC1 and VPAC2 receptors with similar high affinity. The alanine substitutions at positions 11, 22, and 28 are crucial for this enhanced selectivity.[1][2]
Quantitative Data: Receptor Binding Affinity
The binding affinity of this compound for human VPAC1 and VPAC2 receptors has been determined through competitive radioligand binding assays. The inhibition constant (Ki) values demonstrate a significantly higher affinity for VPAC1 over VPAC2.
| Receptor | Ki (nM) | Reference |
| Human VPAC1 | 7.4 | [3][6][7] |
| Human VPAC2 | 2352 | [3][6][7] |
The data clearly indicates that this compound is approximately 318-fold more selective for the VPAC1 receptor compared to the VPAC2 receptor.
Experimental Protocols for Biological Assays
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the VPAC1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human VPAC1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [125I]-VIP.
-
Binding buffer (e.g., Tris-HCl buffer containing BSA and protease inhibitors).
-
Unlabeled this compound and other competing ligands.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a microplate, add cell membranes, [125I]-VIP at a concentration near its Kd, and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay
This protocol outlines a method to measure the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the VPAC1 signaling pathway.
Materials:
-
Intact cells expressing the human VPAC1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Stimulation buffer (e.g., HBSS or DMEM containing a phosphodiesterase inhibitor like IBMX).
-
This compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based).
Procedure:
-
Cell Plating: Seed the VPAC1-expressing cells in a multi-well plate and grow to a suitable confluency.
-
Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Stimulation: The cells are then stimulated with varying concentrations of this compound for a defined period at 37°C.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysates is quantified using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated to determine the potency of this compound in stimulating adenylyl cyclase.
Visualizations
Signaling Pathway of this compound at the VPAC1 Receptor
The following diagram illustrates the canonical signaling pathway initiated by the binding of this compound to the VPAC1 receptor.
Caption: VPAC1 receptor signaling cascade initiated by this compound.
Experimental Workflow for Screening VPAC1 Agonists
The diagram below outlines a typical workflow for identifying and characterizing novel VPAC1 receptor agonists.
References
- 1. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Vasoactive Intestinal Peptide Receptor 1 Stable Cell Line | eEnzyme [eenzyme.com]
- 5. peptide.com [peptide.com]
- 6. VPAC1 Receptor Cell Line – Cells Online [cells-online.com]
- 7. promega.com [promega.com]
Function of [Ala11,22,28]-VIP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Ala11,22,28]-Vasoactive Intestinal Peptide (VIP) is a synthetic analog of the naturally occurring 28-amino acid neuropeptide, Vasoactive Intestinal Peptide. Through strategic alanine substitutions at positions 11, 22, and 28, this peptide has been engineered to function as a potent and highly selective agonist for the human Vasoactive Intestinal Peptide Receptor 1 (VPAC1). This high selectivity for VPAC1 over the VPAC2 receptor subtype makes [Ala11,22,28]-VIP an invaluable tool for elucidating the specific physiological roles of VPAC1 and a potential starting point for the development of targeted therapeutics. This guide provides an in-depth overview of the function of this compound, including its binding affinity, signaling pathways, and the experimental protocols used for its characterization.
Introduction to Vasoactive Intestinal Peptide and its Receptors
Vasoactive Intestinal Peptide (VIP) is a pleiotropic neuropeptide hormone belonging to the glucagon/secretin superfamily.[1] It exerts a wide range of biological effects, including vasodilation, relaxation of smooth muscle, stimulation of intestinal secretion, and modulation of immune responses.[1][2] These actions are mediated through its interaction with two high-affinity G protein-coupled receptors (GPCRs), VPAC1 and VPAC2. Both receptors are activated by VIP with similar high affinity, making it challenging to dissect the specific contribution of each receptor subtype to the overall physiological effects of VIP.
This compound: A Selective VPAC1 Receptor Agonist
To overcome the challenge of non-selective receptor activation, this compound was developed as a potent and highly selective agonist for the human VPAC1 receptor.[3][4] The alanine substitutions at positions 11, 22, and 28 of the VIP peptide sequence dramatically increase its selectivity for VPAC1 over VPAC2.
Quantitative Data: Binding Affinity
The selectivity of this compound is quantitatively demonstrated by its differential binding affinities (Ki) for the human recombinant VPAC1 and VPAC2 receptors.
| Compound | Receptor | Ki (nM) | Selectivity (VPAC2 Ki / VPAC1 Ki) |
| This compound | human VPAC1 | 7.4 [3][4] | \multirow{2}{*}{~318-fold} |
| human VPAC2 | 2352 [3][4] |
Signaling Pathways of this compound
Upon binding to the VPAC1 receptor, this compound initiates a cascade of intracellular signaling events. The VPAC1 receptor is primarily coupled to the Gαs subunit of the heterotrimeric G protein.
Activation of Gαs by the agonist-bound receptor leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to the ultimate physiological response.
Experimental Protocols
The characterization of this compound involves two key types of experiments: radioligand binding assays to determine its affinity for the VPAC1 and VPAC2 receptors, and functional assays to measure its ability to stimulate intracellular signaling.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of this compound.
Objective: To determine the binding affinity of this compound for human VPAC1 and VPAC2 receptors.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human recombinant VPAC1 or VPAC2 receptors.
-
[125I]-VIP (Radioligand).
-
Unlabeled this compound (Competitor).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail).
-
Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from CHO cells overexpressing the target receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [125I]-VIP (typically at or below its Kd), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [125I]-VIP against the concentration of this compound. The IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol describes a method to measure the functional potency of this compound by quantifying its ability to stimulate cAMP production.
Objective: To determine the EC₅₀ of this compound for activating the VPAC1 receptor.
Materials:
-
CHO cells stably expressing the human VPAC1 receptor.
-
This compound.
-
Stimulation Buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Seeding: Seed the VPAC1-expressing CHO cells into a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor.
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP concentration using the detection kit and a plate reader.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound serves as a critical pharmacological tool for the specific investigation of VPAC1 receptor function. Its high potency and, most importantly, its remarkable selectivity for VPAC1 over VPAC2, allow researchers to delineate the distinct physiological and pathophysiological roles of this receptor subtype. The detailed experimental protocols provided herein offer a foundation for the continued characterization of this and other selective VPAC1 agonists, which will be instrumental in advancing our understanding of VIP signaling and in the development of novel therapeutic agents targeting the VPAC1 receptor.
References
- 1. pnas.org [pnas.org]
- 2. Selective VIP Receptor Agonists Facilitate Immune Transformation for Dopaminergic Neuroprotection in MPTP-Intoxicated Mice | Journal of Neuroscience [jneurosci.org]
- 3. Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Receptor Binding Affinity of [Ala11,22,28]-VIP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and signaling profile of the synthetic Vasoactive Intestinal Peptide (VIP) analog, [Ala11,22,28]-VIP. This document includes quantitative binding data, detailed experimental methodologies, and visualizations of key signaling pathways and experimental workflows.
Introduction
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide range of physiological processes, including smooth muscle relaxation, electrolyte secretion, and immune modulation.[1][2] It exerts its effects by binding to two subtypes of G protein-coupled receptors (GPCRs), the VPAC1 and VPAC2 receptors. Both VIP and the related pituitary adenylate cyclase-activating peptide (PACAP) bind to these receptors with high and roughly equal affinity.[2] The development of selective agonists for these receptors is of significant interest for therapeutic applications. This compound is a potent and highly selective agonist for the human VPAC1 receptor.[3][4][5] This selectivity is achieved through the substitution of three amino acid residues with alanine at positions 11, 22, and 28 of the native VIP sequence.[6]
Quantitative Binding Affinity Data
The binding affinity of this compound for human VPAC1 and VPAC2 receptors has been determined through competitive radioligand binding assays. The data, along with a comparison to the natural ligands VIP and PACAP, are summarized in the table below.
| Ligand | Receptor | Binding Affinity (Ki/Kd in nM) | Selectivity (VPAC2 Ki / VPAC1 Ki) |
| This compound | human VPAC1 | 7.4 (Ki) [3][4][5] | ~318-fold for VPAC1 |
| human VPAC2 | 2352 (Ki) [3][4][5] | ||
| Native VIP | VPAC1 | ~1.0 (Kd)[2] | ~1 |
| VPAC2 | ~1.0 (Kd)[2] | ||
| PACAP | VPAC1 | ~1.0 (Kd)[2] | ~1 |
| VPAC2 | ~1.0 (Kd)[2] |
Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity; a lower value indicates higher affinity.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the receptor binding and functional activity of this compound.
This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Cells stably expressing the human VPAC1 or VPAC2 receptor are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of the radiolabeled ligand (e.g., 125I-VIP).
-
Increasing concentrations of the unlabeled competitor ligand (this compound).
-
A fixed amount of the membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of unlabeled native VIP.
-
The total reaction volume is brought up with assay buffer.
3. Incubation and Separation:
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
4. Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to generate a competition curve.
-
The IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined from the curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This functional assay measures the ability of a ligand to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the VPAC receptor signaling pathway.
1. Cell Culture and Plating:
-
Cells expressing the VPAC1 or VPAC2 receptor are cultured to an appropriate density.
-
The cells are then seeded into 96-well or 384-well plates and allowed to attach overnight.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer.
-
The cells are then incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
-
Increasing concentrations of the agonist (this compound) are added to the wells.
-
The plate is incubated at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.
3. Cell Lysis and cAMP Detection:
-
A lysis buffer is added to each well to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA). These assays typically involve a labeled cAMP tracer that competes with the cAMP from the sample for binding to a specific anti-cAMP antibody.
4. Data Analysis:
-
The signal from the detection method is inversely proportional to the amount of cAMP produced by the cells.
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration of cAMP in each sample is determined from the standard curve.
-
The data are plotted as cAMP concentration versus ligand concentration, and a dose-response curve is generated using non-linear regression to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
Visualizations
The following diagrams illustrate the experimental workflow for a competitive radioligand binding assay and the signaling pathway activated by this compound.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Primary signaling pathway of this compound at the VPAC1 receptor.
Signaling Pathways
Upon binding of this compound to the VPAC1 receptor, a conformational change is induced in the receptor, leading to the activation of intracellular signaling cascades.[1] The primary pathway involves the coupling of the receptor to the stimulatory G protein, Gαs.[1][7] This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][2][8] PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which modulates gene expression and ultimately mediates the physiological effects of the peptide.[8] While the Gαs-cAMP-PKA pathway is the canonical signaling route, VPAC receptors have also been shown to couple to other G proteins, such as Gαq, leading to the activation of the phospholipase C (PLC) pathway and an increase in intracellular calcium levels.[1][7]
Conclusion
This compound is a valuable pharmacological tool for studying the specific roles of the VPAC1 receptor. Its high selectivity, as demonstrated by quantitative binding assays, allows for the targeted investigation of VPAC1-mediated signaling and physiological functions. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals working with this and other selective VIP analogs. A thorough understanding of the binding kinetics and signaling properties of such compounds is essential for the development of novel therapeutics targeting the VIP receptor system.
References
- 1. Frontiers | Molecular Basis of Class B GPCR Selectivity for the Neuropeptides PACAP and VIP [frontiersin.org]
- 2. PACAP regulates VPAC1 expression, inflammatory processes and lipid homeostasis in M1- and M2-macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. mdpi.com [mdpi.com]
Downstream Signaling Pathways of [Ala11,22,28]-VIP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Ala11,22,28]-Vasoactive Intestinal Peptide ([Ala11,22,28]-VIP) is a synthetic analog of the endogenous neuropeptide Vasoactive Intestinal Peptide (VIP). It is distinguished by its high potency and selectivity as an agonist for the Vasoactive Intestinal Peptide Receptor 1 (VPAC1). This high selectivity makes it an invaluable tool for elucidating the specific downstream signaling cascades initiated by VPAC1 activation. This technical guide provides a comprehensive overview of the core signaling pathways activated by this compound, presenting key quantitative data, detailed experimental protocols for assessing receptor engagement and downstream signaling events, and visual diagrams of the molecular pathways and experimental workflows.
Introduction to this compound and the VPAC1 Receptor
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid peptide that belongs to the secretin/glucagon superfamily of peptide hormones. It exerts a wide range of biological effects in the cardiovascular, gastrointestinal, respiratory, and central nervous systems. These effects are mediated through two high-affinity G protein-coupled receptors (GPCRs), VPAC1 and VPAC2.
This compound was developed through systematic structure-activity relationship studies, involving a complete alanine scan of the native VIP sequence. This work identified key residues involved in receptor binding and activation, leading to the design of an analog with substitutions at positions 11, 22, and 28. These modifications result in a peptide with a dramatically increased affinity and selectivity for the human VPAC1 receptor over the VPAC2 receptor.
Quantitative Data: Receptor Binding and Functional Potency
The interaction of this compound with VPAC1 and VPAC2 receptors has been quantified through competitive binding assays and functional assays measuring downstream second messenger production. The data clearly demonstrates the high selectivity of this analog for the VPAC1 receptor.
| Parameter | This compound | VIP (for comparison) | Receptor Type | Cell Line |
| Binding Affinity (Ki) | 7.4 nM | 2.0 nM | Human VPAC1 | CHO |
| Binding Affinity (Ki) | 2352 nM | 1.8 nM | Human VPAC2 | CHO |
| Functional Potency (EC50) for cAMP production | 0.28 nM | 0.25 nM | Human VPAC1 | CHO |
Data sourced from Nicole et al. (2000). J. Biol. Chem. 275, 24003-24012.
Core Signaling Pathways
Activation of the VPAC1 receptor by this compound initiates two primary signaling cascades, stemming from its coupling to different G protein subtypes.
The Gαs/Adenylyl Cyclase/PKA Pathway (Canonical Pathway)
The predominant signaling pathway for the VPAC1 receptor is mediated by its coupling to the stimulatory G protein, Gαs.
-
Gαs Activation: Binding of this compound to the VPAC1 receptor induces a conformational change, leading to the exchange of GDP for GTP on the α-subunit of the associated Gs protein.
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ subunits and binds to and activates adenylyl cyclase (AC).
-
cAMP Production: Activated AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. The freed catalytic subunits are now active.
-
Downstream Phosphorylation: Active PKA phosphorylates a multitude of downstream target proteins on serine and threonine residues. A key target is the cAMP response element-binding protein (CREB), a transcription factor that, upon phosphorylation, regulates the expression of genes involved in a wide array of cellular functions.
The Gαq/Phospholipase C/Calcium Pathway (Secondary Pathway)
There is also evidence for VPAC1 coupling to Gαq proteins, which initiates a distinct signaling cascade.
-
Gαq Activation: Ligand-bound VPAC1 activates the Gq protein, causing the exchange of GDP for GTP on the α-subunit.
-
Phospholipase C (PLC) Activation: The activated Gαq-GTP complex stimulates the activity of Phospholipase C.
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG at the membrane synergistically activate Protein Kinase C (PKC), which then phosphorylates its own set of target proteins, modulating various cellular processes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's signaling properties. Below are representative protocols for key experiments.
Radioligand Competitive Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the VPAC1 receptor.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with the human VPAC1 receptor are cultured to confluence. The cells are harvested, and a crude membrane preparation is isolated by homogenization and differential centrifugation. Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.
-
Binding Reaction: In a 96-well plate, combine:
-
20-40 µg of cell membrane protein.
-
A fixed concentration of [125I]-VIP (typically at a concentration near its Kd, e.g., 50 pM).
-
Varying concentrations of unlabeled this compound (e.g., 10^-12 M to 10^-6 M).
-
Assay buffer to a final volume of 200 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.
-
Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Rapidly wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled VIP (e.g., 1 µM). Specific binding is calculated by subtracting non-specific binding from total binding. The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol measures the functional potency (EC50) of this compound in stimulating the canonical Gαs pathway.
Methodology:
-
Cell Culture: Plate CHO cells expressing the human VPAC1 receptor in 96-well plates and grow to near confluence.
-
Pre-incubation: Aspirate the growth medium and pre-incubate the cells for 30 minutes at 37°C in a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound (e.g., 10^-13 M to 10^-7 M) to the wells and incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the assay kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a competitive ELISA, or a luminescence-based assay. These kits typically involve a competitive binding reaction between the cAMP in the sample and a labeled cAMP conjugate.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
Intracellular Calcium Mobilization Assay
This protocol assesses the ability of this compound to activate the secondary Gαq pathway.
Methodology:
-
Cell Culture: Plate HEK293 or CHO cells expressing the human VPAC1 receptor in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 45-60 minutes at 37°C in the dark. A non-ionic detergent like Pluronic F-127 is often included to aid dye loading.
-
Washing: Gently wash the cells with buffer to remove excess extracellular dye.
-
Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation) equipped with an automated injection system.
-
Agonist Addition: Record a baseline fluorescence reading for several seconds, then inject varying concentrations of this compound into the wells.
-
Data Acquisition: Continue to record the fluorescence intensity over time (typically 1-3 minutes) to capture the transient increase in intracellular calcium.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve. Plot the response against the logarithm of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50.
PKA Activity Assay and CREB Phosphorylation Western Blot
These assays confirm the activation of downstream effectors in the canonical cAMP pathway.
PKA Kinase Activity Assay:
-
Cell Treatment and Lysis: Treat VPAC1-expressing cells with this compound (at a concentration near its EC50 for cAMP production) for a specified time (e.g., 15-30 minutes). Lyse the cells in a buffer that preserves kinase activity.
-
Assay: Use a commercially available PKA activity assay kit. These kits typically utilize a specific PKA substrate (e.g., a peptide containing the PKA consensus phosphorylation site) and measure either the incorporation of radiolabeled phosphate from [γ-32P]ATP or the generation of ADP using a luminescence-based method.
-
Analysis: Compare the PKA activity in this compound-treated cells to that in untreated control cells.
CREB Phosphorylation Western Blot:
-
Cell Treatment and Lysis: Treat cells as described above. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (at Ser133).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody for total CREB. Quantify the band intensities using densitometry software and express the results as the ratio of phosphorylated CREB to total CREB.
Conclusion
This compound is a powerful pharmacological tool for the specific investigation of VPAC1 receptor signaling. Its primary mechanism of action is through the robust activation of the Gαs/adenylyl cyclase/PKA pathway, leading to cAMP production and the phosphorylation of downstream targets such as CREB. A secondary, potentially cell-type-specific pathway involving Gαq/PLC and intracellular calcium mobilization also exists. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers aiming to explore the multifaceted roles of VPAC1 signaling in physiology and disease, and for professionals engaged in the development of novel therapeutics targeting this important receptor.
[Ala11,22,28]-VIP: A High-Affinity Agonist for the VPAC1 Receptor Compared to Native VIP
An In-depth Technical Guide for Researchers and Drug Development Professionals
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide range of physiological processes, including smooth muscle relaxation, electrolyte secretion, and immune modulation. Its actions are mediated through two high-affinity G protein-coupled receptors, VPAC1 and VPAC2. The development of selective agonists for these receptors is of significant interest for therapeutic applications. This technical guide provides a detailed comparison of the activity of the synthetic VIP analog, [Ala11,22,28]-VIP, with that of native VIP, focusing on its enhanced affinity and selectivity for the VPAC1 receptor.
Comparative Biological Activity
This compound is a potent and highly selective agonist for the human VPAC1 receptor.[1] Alanine substitutions at positions 11, 22, and 28 of the native VIP sequence result in a dramatic increase in affinity for the VPAC1 receptor over the VPAC2 receptor.
Receptor Binding Affinity
The binding affinity of this compound and native VIP for VPAC1 and VPAC2 receptors has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Ligand | Receptor | Ki (nM) | Selectivity (VPAC2 Ki / VPAC1 Ki) |
| This compound | VPAC1 | 7.4[1] | ~318 |
| VPAC2 | 2352[1] | ||
| Native VIP | VPAC1 | ~1-10 | ~1 |
| VPAC2 | ~1-10 |
Note: Ki values for native VIP can vary depending on the experimental conditions and cell types used.
As the data indicates, this compound exhibits a significantly higher affinity for the VPAC1 receptor, with a Ki value of 7.4 nM, and a much lower affinity for the VPAC2 receptor, with a Ki of 2352 nM.[1] This translates to an approximately 318-fold selectivity for VPAC1. In contrast, native VIP binds to both VPAC1 and VPAC2 receptors with similar high affinity. Some studies suggest that this compound has a 1000-fold higher affinity for the VPAC1 receptor compared to the VPAC2 receptor.[2]
Functional Potency and Efficacy
The functional consequence of this enhanced binding affinity is a potent and selective activation of the VPAC1 receptor signaling pathway. The primary signaling pathway for both VPAC1 and VPAC2 receptors involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The potency of an agonist is typically measured by its half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response.
| Ligand | Receptor | EC50 (cAMP Accumulation) |
| This compound | VPAC1 | < 1 nM[3] |
| VPAC2 | > 1 µM[3] | |
| Native VIP | VPAC1 | ~0.1-1 nM |
| VPAC2 | ~0.1-1 nM |
Note: EC50 values for native VIP can vary. One study on CHO cells reported an EC50 of 0.27 ± 0.08 nM for VIP stimulation of adenylyl cyclase.[4]
The data clearly demonstrates that this compound is a potent agonist at the VPAC1 receptor, with an EC50 for cAMP accumulation of less than 1 nM, while its potency at the VPAC2 receptor is significantly lower, with an EC50 greater than 1 µM.[3] Native VIP, on the other hand, potently stimulates cAMP production through both VPAC1 and VPAC2 receptors.
Signaling Pathways
The primary signaling pathway activated by VIP and its analogs through VPAC1 and VPAC2 receptors is the Gs protein-coupled pathway. However, evidence suggests that other signaling pathways may also be involved.
Gs-Adenylyl Cyclase-cAMP Pathway
Upon agonist binding, both VPAC1 and VPAC2 receptors couple to the stimulatory G protein (Gs). This activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[5][6] Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of VIP.[6]
Gs-Adenylyl Cyclase-cAMP Pathway
Phospholipase C (PLC) Pathway
There is also evidence to suggest that VIP receptors can couple to other G proteins, such as Gq, leading to the activation of Phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[7][8]
Phospholipase C (PLC) Signaling Pathway
Other Signaling Pathways
VIP has also been shown to influence other signaling cascades, such as the JAK/STAT pathway, particularly in immune cells. For instance, VIP can inhibit the IL-12-induced Jak2/STAT4 signaling pathway in T cells, an effect that is dependent on cAMP.[9]
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the activity of VIP and its analogs. Specific details may vary between laboratories and experimental systems.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.
Objective: To measure the displacement of a radiolabeled ligand (e.g., [¹²⁵I]-VIP) from VPAC1 or VPAC2 receptors by increasing concentrations of an unlabeled competitor (this compound or native VIP).
Materials:
-
Cell membranes prepared from cells expressing either VPAC1 or VPAC2 receptors.
-
Radiolabeled VIP (e.g., [¹²⁵I]-VIP).
-
Unlabeled competitor ligands (this compound, native VIP).
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of radiolabeled VIP, and varying concentrations of the unlabeled competitor ligand in binding buffer.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Adenylyl Cyclase Activity Assay
This assay measures the ability of a ligand to stimulate the production of cAMP.
Objective: To determine the EC50 of this compound and native VIP for the stimulation of adenylyl cyclase in cells expressing VPAC1 or VPAC2 receptors.
Materials:
-
Intact cells or cell membranes expressing VPAC1 or VPAC2 receptors.
-
Test ligands (this compound, native VIP) at various concentrations.
-
Assay buffer (e.g., containing ATP, an ATP-regenerating system, and a phosphodiesterase inhibitor like IBMX).
-
Lysis buffer.
-
cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen).
Procedure:
-
Cell Preparation: Plate cells expressing the receptor of interest in a multi-well plate.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.
-
Stimulation: Add varying concentrations of the test ligand to the cells and incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
Lysis: Stop the reaction and lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration of cAMP produced as a function of the ligand concentration. The EC50 is determined from the resulting dose-response curve.
Adenylyl Cyclase Assay Workflow
Conclusion
This compound is a valuable pharmacological tool for studying the specific roles of the VPAC1 receptor. Its high affinity and selectivity for VPAC1 over VPAC2 make it a superior candidate for investigating VPAC1-mediated physiological processes and for the potential development of targeted therapeutics. This guide provides a comprehensive overview of its comparative activity with native VIP, the underlying signaling pathways, and the experimental methodologies used for its characterization.
References
- 1. [Ala11,22,28]VIP | CAS 291524-04-4 | Vasoactive Intestinal Polypeptide | Tocris Bioscience [tocris.com]
- 2. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 6. mdpi.com [mdpi.com]
- 7. Unit [sivabio.50webs.com]
- 8. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 9. A NOVEL VIP SIGNALING PATHWAY IN T CELLS cAMP→ Protein Tyrosine Phosphatase (SHP-2?)→JAK2/STAT4→Th1 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Development of [Ala11,22,28]-VIP: A Potent and Selective VPAC1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and molecular pharmacology of [Ala11,22,28]-VIP, a synthetic analogue of the Vasoactive Intestinal Peptide (VIP). Through a rational design approach stemming from systematic structure-activity relationship studies, this compound has emerged as a highly potent and selective agonist for the Vasoactive Intestinal Peptide Receptor 1 (VPAC1). This document details the quantitative binding and functional characteristics of this analogue, outlines the experimental protocols for its synthesis and characterization, and visualizes the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of targeting the VPAC1 receptor.
Introduction
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide array of physiological processes, including smooth muscle relaxation, exocrine and endocrine secretion, and modulation of the immune system. Its biological effects are mediated through two high-affinity G protein-coupled receptors (GPCRs), VPAC1 and VPAC2. The development of receptor-selective ligands is a critical step in dissecting the specific physiological roles of these receptors and for the development of targeted therapeutics with improved side-effect profiles. This compound was rationally designed as a result of a complete alanine scan of the native VIP sequence, leading to a peptide with significantly enhanced selectivity for the VPAC1 receptor.[1]
Discovery and Rational Design
The development of this compound was a direct outcome of systematic structure-function relationship studies of VIP. A complete alanine scan of the 28 amino acid sequence of VIP was performed to identify key residues responsible for its binding and activation of VPAC1 and VPAC2 receptors. This technique involves sequentially replacing each amino acid with alanine and evaluating the impact on receptor affinity and signaling. The insights gained from this comprehensive analysis allowed for the rational design of a VIP analogue with optimized properties. The substitution of the native amino acids at positions 11, 22, and 28 with alanine resulted in a peptide, this compound, with a remarkable increase in selectivity for the VPAC1 receptor.[1]
Physicochemical and Pharmacological Properties
This compound is a synthetic octacosapeptide amide with the following amino acid sequence: His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Ala -Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Ala -Leu-Asn-Ser-Ile-Leu-Ala -NH2.[2]
Quantitative Data Summary
The key pharmacological parameters of this compound are summarized in the table below, highlighting its high affinity and selectivity for the human VPAC1 receptor over the VPAC2 receptor.
| Parameter | Value | Receptor | Species | Reference |
| Ki | 7.4 nM | VPAC1 | Human | |
| Ki | 2352 nM | VPAC2 | Human | |
| Molecular Weight | 3160.68 g/mol | - | - | |
| Molecular Formula | C139H231N43O39S | - | - | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of this compound, as well as for the key pharmacological assays used to determine its binding affinity and functional activity.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
This compound is synthesized using a standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis protocol.
-
Resin Selection and Swelling: A Rink amide resin is utilized to obtain the C-terminal amide. The resin is swollen in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes prior to the first coupling step.
-
Fmoc Deprotection: The Fmoc protecting group on the resin and subsequently on the growing peptide chain is removed by treatment with a 20% solution of piperidine in DMF for 20-30 minutes. This is followed by extensive washing with DMF.
-
Amino Acid Coupling: The Fmoc-protected amino acids are sequentially coupled to the deprotected N-terminus of the peptide chain. A coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF is used to activate the carboxyl group of the incoming amino acid. Each coupling reaction is typically carried out for 1-2 hours and monitored for completion using a qualitative ninhydrin test.
-
Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. A cleavage cocktail, typically consisting of trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to protect sensitive residues, is added to the resin and incubated for 2-3 hours.
-
Precipitation and Lyophilization: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, washed with ether, and then lyophilized to obtain the crude peptide powder.
Purification and Characterization
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A linear gradient of acetonitrile in water, both containing 0.1% TFA, is typically used for elution. Fractions are collected and analyzed for purity.
-
Characterization: The purity of the final peptide is assessed by analytical RP-HPLC. The molecular weight of the purified peptide is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for VPAC1 and VPAC2 receptors.
-
Membrane Preparation: Membranes are prepared from a cell line stably expressing the human VPAC1 or VPAC2 receptor (e.g., CHO cells). Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in a binding buffer.
-
Binding Reaction: The binding assay is performed in a 96-well plate format. A fixed concentration of a radiolabeled ligand (e.g., [125I]-VIP) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor peptide (this compound).
-
Incubation and Filtration: The reaction mixture is incubated at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.
-
Data Analysis: The radioactivity retained on the filters is quantified using a gamma counter. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay: Adenylyl Cyclase Activation
This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger of VPAC1 receptor activation.
-
Membrane Preparation: Membranes from cells expressing the VPAC1 receptor are prepared as described for the binding assay.
-
Adenylyl Cyclase Reaction: The membranes are incubated with this compound at various concentrations in a reaction mixture containing ATP, GTP, an ATP regenerating system (e.g., creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Quantification: The reaction is stopped, and the amount of cAMP produced is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation of adenylyl cyclase activity (EC50) is determined by non-linear regression analysis of the dose-response curve.
Signaling Pathways
This compound exerts its biological effects by preferentially binding to and activating the VPAC1 receptor. The primary signaling cascade initiated by VPAC1 activation is the Gs protein-mediated stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to diverse cellular responses. There is also evidence that VPAC1 receptors can couple to other G proteins, such as Gq or Gi, which can lead to the activation of Phospholipase C (PLC) and subsequent increases in intracellular calcium concentrations.
Caption: VPAC1 Receptor Signaling Pathway.
Experimental Workflow Overview
The following diagram outlines the general workflow for the synthesis, purification, and pharmacological evaluation of this compound.
Caption: General Experimental Workflow.
Conclusion
This compound stands as a testament to the power of rational drug design in developing highly selective pharmacological tools. Its potent and selective agonism at the VPAC1 receptor makes it an invaluable probe for elucidating the specific physiological and pathophysiological roles of this receptor. Furthermore, its targeted action holds therapeutic promise for conditions where selective activation of the VPAC1 pathway is desirable. This technical guide provides a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound in their investigations, thereby facilitating further advancements in our understanding of VIP signaling and the development of novel therapeutics.
References
[Ala11,22,28]-VIP: A Deep Dive into its Anti-Inflammatory Role
For Researchers, Scientists, and Drug Development Professionals
Published: October 25, 2025
Introduction
Vasoactive Intestinal Peptide (VIP) is a neuropeptide with well-documented immunomodulatory properties, playing a crucial role in regulating inflammatory responses. Its therapeutic potential, however, is often limited by its short half-life and lack of receptor selectivity. The synthetic analog, [Ala11,22,28]-VIP, has been engineered to overcome these limitations, exhibiting high selectivity for the Vasoactive Intestinal Peptide Receptor 1 (VPAC1). This technical guide provides an in-depth analysis of the role of this compound in the inflammatory response, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Concepts: The Anti-Inflammatory Action of this compound
This compound exerts its anti-inflammatory effects primarily through its potent and selective agonism of the VPAC1 receptor.[1][2][3] Activation of VPAC1, a G-protein coupled receptor, initiates a signaling cascade that ultimately leads to the suppression of pro-inflammatory mediators and the promotion of an anti-inflammatory environment. The parent molecule, VIP, has been shown to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12, while stimulating the release of the anti-inflammatory cytokine IL-10.[4] These effects are largely attributed to the activation of the VPAC1 receptor, making this compound a valuable tool for dissecting and harnessing this specific anti-inflammatory pathway.
Quantitative Data Summary
The selectivity of this compound for the human VPAC1 receptor is a cornerstone of its therapeutic potential. The following table summarizes the key binding affinities (Ki) and the half-maximal effective concentration (EC50) for adenylyl cyclase stimulation, demonstrating its potent and selective nature.
| Ligand | Receptor | Ki (nM) | EC50 (nM) | Reference |
| This compound | Human VPAC1 | 7.4 | 0.3 | --INVALID-LINK-- |
| This compound | Human VPAC2 | 2352 | >1000 | --INVALID-LINK-- |
| Native VIP | Human VPAC1 | 1.2 | 0.1 | --INVALID-LINK-- |
| Native VIP | Human VPAC2 | 1.8 | 0.2 | --INVALID-LINK-- |
A study on human THP-1 M2-macrophages showed that co-incubation of oxidized LDL with the VPAC1 agonist this compound significantly lowered the intracellular triglyceride concentration by 20% compared to oxidized LDL alone.[1]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound are mediated through the canonical VIP signaling pathway, initiated by the activation of the VPAC1 receptor. The binding of this compound to VPAC1 leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), a key player in the downstream anti-inflammatory cascade. PKA can then phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of anti-inflammatory genes. Furthermore, the VIP/VPAC1 signaling axis has been shown to inhibit the activation of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory gene expression.
References
Preclinical Profile of [Ala11,22,28]-VIP: A Selective VPAC1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for [Ala11,22,28]-VIP, a synthetic analog of Vasoactive Intestinal Peptide (VIP). This document focuses on the core characteristics of the molecule, including its receptor binding affinity, mechanism of action, and the experimental methodologies used for its characterization.
Core Compound Information
This compound is a modified 28-amino acid peptide that was rationally designed through alanine scanning of the native VIP sequence.[1][2] The substitutions of alanine at positions 11, 22, and 28 result in a compound with high potency and selectivity for the human Vasoactive Intestinal Peptide Receptor 1 (VPAC1).[3][4]
Molecular Formula: C139H231N43O39S[5][6] Molecular Weight: 3160.7 g/mol [6] Amino Acid Sequence: His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Ala -Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Ala -Leu-Asn-Ser-Ile-Leu-Ala -NH2[5]
Quantitative Data Summary
The primary quantitative data available for this compound pertains to its binding affinity for human VPAC1 and VPAC2 receptors. This data highlights the compound's significant selectivity for VPAC1.
| Receptor | Parameter | Value (nM) |
| Human VPAC1 | Ki | 7.4[3][4] |
| Human VPAC2 | Ki | 2352[3][4] |
Table 1: Receptor Binding Affinity of this compound
Signaling Pathway
This compound exerts its biological effects by acting as an agonist at the VPAC1 receptor, a member of the Class B G-protein coupled receptor (GPCR) family.[1][3] Upon binding, it primarily activates the Gαs signaling cascade, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[3] The VPAC1 receptor can also couple to Gαq, activating the phospholipase C (PLC) pathway.[3]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, based on standard methodologies for GPCR agonists, the following outlines the likely procedures.
Radioligand Binding Assay (for Ki determination)
This assay is performed to determine the binding affinity of this compound to the VPAC1 and VPAC2 receptors.
Objective: To determine the inhibition constant (Ki) of this compound for the human VPAC1 and VPAC2 receptors.
Materials:
-
Cell membranes from a cell line stably expressing the human VPAC1 or VPAC2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [125I]-VIP.
-
Test compound: this compound at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled VIP.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of [125I]-VIP and varying concentrations of this compound. A parallel set of tubes containing [125I]-VIP and a saturating concentration of unlabeled VIP is used to determine non-specific binding.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of this compound to stimulate the production of intracellular cAMP, confirming its agonist activity.
Objective: To determine the potency (EC50) of this compound in stimulating cAMP production in cells expressing the human VPAC1 receptor.
Materials:
-
A cell line stably expressing the human VPAC1 receptor.
-
Test compound: this compound at various concentrations.
-
Cell culture medium.
-
A commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Plating: Cells are seeded in a multi-well plate and cultured to an appropriate confluency.
-
Compound Addition: The cell culture medium is replaced with a medium containing varying concentrations of this compound.
-
Incubation: The cells are incubated for a specified period to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the this compound concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined using non-linear regression.
Pharmacokinetics, Pharmacodynamics, and Toxicology
Conclusion
This compound is a potent and highly selective agonist for the human VPAC1 receptor, as demonstrated by in vitro binding assays. Its mechanism of action is consistent with the known signaling pathways of the VPAC1 receptor. However, there is a notable absence of published preclinical data regarding its pharmacokinetic profile, in vivo efficacy in animal models, and safety and toxicology. Further studies are required to fully elucidate the therapeutic potential of this selective VPAC1 agonist.
References
- 1. Characterization of a novel VPAC1 selective agonist and identification of the receptor domains implicated in the carboxyl-terminal peptide recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Ala11,22,28]VIP | CAS 291524-04-4 | Vasoactive Intestinal Polypeptide | Tocris Bioscience [tocris.com]
- 5. peptide.com [peptide.com]
- 6. (ALA11,22,28)-VIP (HUMAN, BOVINE, PORCINE, RAT) , 98% , 291524-04-4 - CookeChem [cookechem.com]
- 7. A Clinical Approach for the Use of VIP Axis in Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Therapeutic Potential of Vasoactive Intestinal Peptide and its Derivative Stearyl-Norleucine-VIP in Inflammation-Induced Osteolysis [frontiersin.org]
A Technical Guide to the Cellular Effects of VPAC1 Receptor Activation by [Ala11,22,28]-VIP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide array of physiological functions, mediated through its interaction with two high-affinity G protein-coupled receptors, VPAC1 and VPAC2. The development of selective agonists for these receptors is crucial for dissecting their specific roles and for therapeutic applications. [Ala11,22,28]-VIP is a potent and highly selective agonist for the human VPAC1 receptor. This technical guide provides an in-depth overview of the cellular effects elicited by the activation of the VPAC1 receptor using this specific analog, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative parameters of this compound, highlighting its high affinity and potency at the human VPAC1 receptor.
| Parameter | Receptor | Value | Cell Line | Reference |
| Binding Affinity (Ki) | Human VPAC1 | 7.4 nM | CHO | [1] |
| Human VPAC2 | 2352 nM | CHO | [1] | |
| Potency (EC50) for Adenylyl Cyclase Activation | Human VPAC1 | 0.6 nM | CHO |
Cellular Signaling Pathways
Activation of the VPAC1 receptor by this compound primarily initiates a cascade of intracellular events through the coupling to the Gs alpha subunit of heterotrimeric G proteins. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. While the primary pathway involves Gs-cAMP-PKA, VPAC1 activation can also be linked to intracellular calcium mobilization, although the exact mechanism and quantitative data for this compound are not extensively documented.
Broader Cellular Effects of VPAC1 Activation
While specific quantitative data for this compound is limited in some areas, the activation of the VPAC1 receptor by VIP is known to influence a range of cellular processes. This compound serves as a valuable tool to investigate these phenomena with high selectivity.
| Cellular Process | General Effect of VPAC1 Activation | Potential Significance |
| Cell Proliferation | Can be either stimulatory or inhibitory depending on the cell type. In some cancer cell lines, VIP stimulates growth, while in others, it can be inhibitory. | Drug development in oncology. |
| Cell Differentiation | Promotes neuroendocrine differentiation in some cancer cell lines, such as prostate cancer. | Understanding of tumor progression and potential therapeutic targets. |
| Apoptosis | Can have anti-apoptotic effects, protecting cells from various insults. | Neuroprotective and cytoprotective strategies. |
| Inflammation | Generally exerts anti-inflammatory effects by modulating cytokine production. | Treatment of inflammatory and autoimmune diseases.[2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible research. Below are foundational protocols for assays relevant to studying the effects of this compound.
Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to the VPAC1 receptor.
Protocol:
-
Cell Culture and Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human VPAC1 receptor. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled VIP analog (e.g., ¹²⁵I-VIP) and a range of concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol measures the ability of this compound to stimulate the production of intracellular cAMP.
Protocol:
-
Cell Seeding: Seed CHO cells stably expressing the human VPAC1 receptor into a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 20 minutes) to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis reagent provided in the cAMP assay kit.
-
cAMP Detection: Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Intracellular Calcium Mobilization Assay
This protocol is for measuring changes in intracellular calcium concentration upon VPAC1 receptor activation.
Protocol:
-
Cell Loading: Load cells expressing the VPAC1 receptor with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them with the dye in a suitable buffer.
-
Washing: Wash the cells to remove the extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm).
-
Stimulation: Add this compound to the cells and continuously record the fluorescence changes over time.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration. The EC50 for calcium mobilization can be determined from a dose-response curve.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The effect of this compound on cell viability can be expressed as a percentage of the control (untreated cells).
Conclusion
This compound is a powerful research tool for investigating the specific roles of the VPAC1 receptor. Its high selectivity allows for the precise elucidation of the downstream cellular consequences of VPAC1 activation, primarily through the cAMP signaling pathway. While its effects on cell proliferation, differentiation, and apoptosis are inferred from studies with the native VIP peptide, further research with this selective agonist is warranted to provide quantitative insights into these processes. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the multifaceted cellular effects mediated by the VPAC1 receptor.
References
Methodological & Application
Application Notes and Protocols for [Ala11,22,28]-VIP in In Vitro Cell Culture
These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing [Ala11,22,28]-VIP, a potent and highly selective agonist for the human Vasoactive Intestinal Peptide Receptor 1 (VPAC1). This document outlines experimental procedures for characterizing the activity of this compound in cell culture, including receptor binding, signaling pathway activation, and functional cellular responses.
Introduction
This compound is a synthetic analog of the endogenous neuropeptide Vasoactive Intestinal Peptide (VIP). It is characterized by the substitution of Alanine at positions 11, 22, and 28 of the native VIP sequence. This modification confers high selectivity for the VPAC1 receptor over the VPAC2 receptor.[1][2][3] VIP and its receptors are involved in a wide range of physiological processes, and their dysregulation has been implicated in various diseases, including cancer.[4] These protocols provide a framework for investigating the in vitro effects of this compound.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | HSDAVFTDNYARLRKQMAVKKALNSILA-NH2 | [5][6] |
| Molecular Weight | 3160.68 g/mol | [3] |
| CAS Number | 291524-04-4 | [5][7] |
Table 2: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Source |
| Human VPAC1 | 7.4 | [1][2][3] |
| Human VPAC2 | 2352 | [1][2][3] |
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for studying the effects of this compound. Given its high selectivity for the VPAC1 receptor, it is recommended to use cell lines endogenously expressing VPAC1 or engineered to overexpress the human VPAC1 receptor.
-
Recommended Cell Lines:
-
HEK293-VPAC1: Human Embryonic Kidney 293 cells stably transfected with the human VPAC1 receptor. These are readily available from commercial vendors and provide a robust system for studying VPAC1-mediated signaling.[1][8]
-
U2OS-VPAC1: Human osteosarcoma U2OS cells stably expressing the human VPAC1 receptor. These are also commercially available and suitable for various functional assays.[9]
-
Cancer Cell Lines: Various cancer cell lines endogenously express VPAC1, including those from breast, lung, prostate, and colon cancers.[4][10] It is essential to verify VPAC1 expression levels by qPCR or Western blot before initiating experiments.
-
-
General Cell Culture Protocol:
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency. For sensitive cells, handle with care to avoid clumping.
-
Radioligand Binding Assay
This protocol determines the binding affinity of this compound to the VPAC1 receptor in a competitive binding format.
-
Materials:
-
HEK293-VPAC1 cell membranes
-
[125I]-VIP (Radioligand)
-
This compound (unlabeled competitor)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
-
-
Protocol:
-
Prepare a dilution series of unlabeled this compound.
-
In a 96-well plate, add cell membranes, a fixed concentration of [125I]-VIP (typically at its Kd value), and varying concentrations of unlabeled this compound.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled VIP.
-
Calculate specific binding and perform non-linear regression analysis to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[4][11]
-
Cyclic AMP (cAMP) Accumulation Assay
This assay measures the primary signaling pathway activated by this compound through the Gs-coupled VPAC1 receptor.
-
Materials:
-
HEK293-VPAC1 or U2OS-VPAC1 cells
-
This compound
-
Stimulation Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 1 mM IBMX, a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
-
Protocol:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with pre-warmed stimulation buffer.
-
Add varying concentrations of this compound to the wells.
-
Incubate at 37°C for 15-30 minutes.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Plot the cAMP concentration against the log of the this compound concentration and determine the EC50 value.[2][12][13]
-
Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of VPAC1-expressing cells.
-
Materials:
-
VPAC1-expressing cells
-
This compound
-
Cell proliferation assay reagent (e.g., MTT, XTT, or a reagent that measures BrdU incorporation)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a low density.
-
Allow cells to attach overnight.
-
Replace the medium with a low-serum medium containing varying concentrations of this compound.
-
Incubate for 24-72 hours.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell proliferation relative to an untreated control.
-
Cell Migration/Invasion Assay
This protocol evaluates the ability of this compound to induce cell migration or invasion through a porous membrane.
-
Materials:
-
VPAC1-expressing cells
-
This compound
-
Transwell inserts (with or without Matrigel coating for invasion assays)
-
Chemoattractant (e.g., FBS)
-
Crystal violet staining solution
-
-
Protocol:
-
Seed cells in the upper chamber of the Transwell insert in a serum-free medium containing varying concentrations of this compound.
-
Add a chemoattractant to the lower chamber.
-
Incubate for 12-48 hours, allowing the cells to migrate through the pores.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the VPAC1 receptor.
Experimental Workflow for cAMP Assay
References
- 1. gembioinc.com [gembioinc.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. qyaobio.com [qyaobio.com]
- 6. Vasoactive Intestinal Peptides (VIP) [novoprolabs.com]
- 7. peptide.com [peptide.com]
- 8. VPAC1 Receptor Cell Line – Cells Online [cells-online.com]
- 9. innoprot.com [innoprot.com]
- 10. Expression and localization of VPAC1, the major receptor of vasoactive intestinal peptide along the length of the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for [Ala11,22,28]-VIP In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ala11,22,28]-Vasoactive Intestinal Peptide (VIP) is a synthetic analog of the endogenous neuropeptide VIP.[1][2][3] This modified peptide has been engineered for high potency and selectivity as an agonist for the human Vasoactive Intestinal Peptide Receptor 1 (VPAC1).[1][2][3] VIP and its receptors are integral to a wide array of physiological processes, including smooth muscle relaxation, electrolyte secretion, and immunomodulation.[4][5] The selectivity of [Ala11,22,28]-VIP for the VPAC1 receptor makes it a valuable tool for investigating the specific roles of this receptor subtype in various in vivo models of disease.
These application notes provide a comprehensive overview of the use of this compound in in vivo research, including its mechanism of action, suggested experimental protocols, and relevant signaling pathways.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by binding to and activating the VPAC1 receptor, a member of the G protein-coupled receptor (GPCR) family.[6] The primary signaling cascade initiated by VPAC1 activation involves the coupling to the Gαs protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response.[4]
Additionally, VPAC receptors, including VPAC1, can also couple to Gαq and Gαi proteins, leading to the activation of Phospholipase C (PLC).[4] PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).
Signaling Pathway of this compound via VPAC1 Receptor
Caption: this compound signaling through the VPAC1 receptor.
In Vivo Applications
Given the widespread distribution of VPAC1 receptors, this compound can be utilized in a variety of in vivo models to study its therapeutic potential. Potential applications include:
-
Inflammatory and Autoimmune Diseases: VIP is known to have potent anti-inflammatory properties.[7] In vivo models of diseases such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis could be employed to investigate the efficacy of this compound in modulating the immune response.[7]
-
Respiratory Diseases: VIP plays a crucial role in bronchodilation and reducing inflammation in the lungs.[8][9] Animal models of asthma, chronic obstructive pulmonary disease (COPD), and pulmonary hypertension are relevant for assessing the therapeutic effects of this compound.[9][10]
-
Gastrointestinal Disorders: As a peptide originally isolated from the intestine, VIP and its analogs are key regulators of gut motility, secretion, and blood flow.[5][11] In vivo models of gastrointestinal disorders can be used to explore the effects of this compound.
-
Neurodegenerative Diseases: VPAC1 receptors are expressed in the central nervous system, and VIP has been shown to have neuroprotective effects. In vivo models of neurodegenerative diseases could be used to evaluate the potential of this compound in this context.
Experimental Protocols
The following are generalized protocols for the in vivo administration of this compound. It is crucial to perform dose-response studies and optimize the protocol for each specific animal model and experimental question.
Experimental Workflow for In Vivo Study
Caption: General workflow for an in vivo experiment with this compound.
1. Reconstitution and Storage of this compound
-
Reconstitution: Reconstitute lyophilized this compound in sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS). To ensure complete dissolution, gently vortex the vial. For stock solutions, a concentration of 1 mg/mL is often a good starting point.
-
Storage: Store the lyophilized peptide at -20°C. After reconstitution, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
2. Animal Models and Administration
-
Animal Selection: The choice of animal model (e.g., mouse, rat) will depend on the specific disease being studied.
-
Route of Administration: The route of administration will influence the bioavailability and pharmacokinetics of the peptide. Common routes include:
-
Intraperitoneal (i.p.): Offers systemic delivery and is relatively easy to perform.
-
Intravenous (i.v.): Provides immediate and complete bioavailability.
-
Subcutaneous (s.c.): Results in slower, more sustained absorption.
-
Intranasal or Inhalation: For respiratory models, this route allows for direct delivery to the lungs.[8][9][10]
-
-
Dosage: A thorough dose-response study is essential to determine the optimal therapeutic dose. Based on studies with other VIP analogs, a starting dose range of 1-100 µg/kg could be considered.
3. Experimental Procedure (Example: Murine Model of Acute Inflammation)
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to experimental groups (e.g., Vehicle control, this compound treatment groups with varying doses).
-
Induction of Inflammation: Induce inflammation using a standard model (e.g., lipopolysaccharide (LPS) injection).
-
Treatment: Administer the appropriate dose of this compound or vehicle control at a predetermined time point relative to the inflammatory challenge (e.g., 30 minutes prior to LPS).
-
Monitoring and Sample Collection: Monitor animals for clinical signs of inflammation. At the end of the experiment, collect blood and tissue samples for analysis.
-
Outcome Measures:
-
Cytokine Analysis: Measure levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in serum or tissue homogenates using ELISA or multiplex assays.
-
Histopathology: Perform histological analysis of tissues to assess inflammatory cell infiltration and tissue damage.
-
Gene Expression Analysis: Use RT-qPCR to measure the expression of inflammatory markers in tissues.
-
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Example of Quantitative Data Summary from an In Vivo Inflammation Study
| Treatment Group | Dose (µg/kg) | Serum TNF-α (pg/mL) | Lung MPO Activity (U/g tissue) | Clinical Score (Arbitrary Units) |
| Vehicle Control | - | 520 ± 45 | 12.5 ± 1.8 | 3.8 ± 0.5 |
| This compound | 1 | 410 ± 38 | 9.8 ± 1.5 | 2.9 ± 0.4 |
| This compound | 10 | 250 ± 29 | 6.2 ± 1.1 | 1.5 ± 0.3 |
| This compound | 100 | 180 ± 25 | 4.1 ± 0.9 | 0.8 ± 0.2 |
Data are presented as mean ± SEM. Statistical significance would be determined by appropriate statistical tests.
Table 2: Pharmacokinetic Parameters of a VIP Analog (for reference)
| Parameter | Value |
| Half-life (t½) | ~2-5 minutes (for native VIP) |
| Volume of Distribution (Vd) | Varies by tissue |
| Clearance (CL) | Rapid |
Note: The pharmacokinetic properties of this compound would need to be experimentally determined.
Conclusion
This compound is a valuable research tool for investigating the in vivo functions of the VPAC1 receptor. Its high selectivity allows for the targeted exploration of this signaling pathway in a multitude of disease models. The provided protocols and application notes serve as a guide for researchers to design and execute robust in vivo experiments. As with any experimental compound, careful planning, optimization, and adherence to ethical guidelines for animal research are paramount for obtaining meaningful and reproducible results.
References
- 1. peptide.com [peptide.com]
- 2. [Ala11,22,28]VIP | CAS 291524-04-4 | Vasoactive Intestinal Polypeptide | Tocris Bioscience [tocris.com]
- 3. [Ala11,22,28]VIP (CAS 291524-04-4): R&D Systems [rndsystems.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Vasoactive intestinal Peptide inhaled agonists: potential role in respiratory therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vasoactive Intestinal Peptide Inhaled Agonists: Potential Role in Respiratory Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vasodilatory Effect of the Stable Vasoactive Intestinal Peptide Analog RO 25-1553 in Murine and Rat Lungs | PLOS One [journals.plos.org]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for [Ala11,22,28]-VIP in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Topic: [Ala11,22,28]-VIP Dosage and Administration for Animal Studies
Introduction
This compound is a synthetic, potent, and highly selective agonist for the human Vasoactive Intestinal Peptide Receptor 1 (VPAC1).[1][2] Its high affinity for the VPAC1 receptor over the VPAC2 receptor makes it an invaluable tool for elucidating the specific physiological and pathophysiological roles of VPAC1-mediated signaling pathways in various animal models. This document provides essential information for the preparation and administration of this compound in a research setting.
Signaling Pathway
This compound exerts its biological effects through the VPAC1 receptor, a Class B G protein-coupled receptor (GPCR).[3] The primary signaling cascade initiated by the activation of the VPAC1 receptor involves its coupling to the stimulatory G protein, Gαs.[3][4] This interaction triggers the activation of adenylyl cyclase, which in turn catalyzes the synthesis of the second messenger, cyclic adenosine monophosphate (cAMP), from ATP.[4][5][6] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream target proteins, culminating in a specific cellular response.[4][5][7]
VPAC1 Receptor Signaling Cascade
Dosage and Administration in Animal Models
Table 1: Example of a Selective VPAC1 Agonist Administration in an Animal Model
| Agonist Name | Animal Model | Route of Administration | Dosage Range | Study Focus | Reference |
| [Lys15,Arg16,Leu27]VIP(1–7)/GRF(8–27) | Mice | Intraperitoneal (i.p.) | Not specified in abstract | Anti-obesity effects | Gourlet et al., 1997b[1] |
Experimental Protocols
The following protocols are generalized guidelines and should be adapted based on the specific research objectives, animal model, and institutional regulations.
Reconstitution of this compound
-
Determine the required concentration: Based on the desired dosage and injection volume, calculate the target concentration of the this compound solution.
-
Select a suitable solvent: For in vivo use, sterile, pyrogen-free solutions such as 0.9% saline or phosphate-buffered saline (PBS) are recommended. The solubility of the peptide should be confirmed with the supplier.
-
Reconstitution procedure:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Aseptically add the calculated volume of the chosen solvent to the vial.
-
Gently swirl or pipette to dissolve the peptide completely. Avoid vigorous shaking.
-
If necessary, short-term storage of the reconstituted solution should be at 2-8°C. For long-term storage, aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Administration via Intraperitoneal (i.p.) Injection in Mice
This is a common and effective route for systemic administration of peptides.
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or with an appropriate restraint device.
-
Injection Site: The preferred injection site is the lower abdominal quadrant, either left or right of the midline, to avoid injuring the bladder or cecum.
-
Injection Procedure:
-
Use a sterile syringe with a 25-27 gauge needle.
-
Tilt the animal slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.
-
Gently aspirate to ensure that a blood vessel or organ has not been punctured.
-
Slowly inject the desired volume (typically 100-200 µL for a mouse).
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions according to the approved animal care protocol.
References
- 1. Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gs alpha subunit - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Signal Transduction by VIP and PACAP Receptors [mdpi.com]
Application Notes and Protocols for [Ala11,22,28]-VIP Functional Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays crucial roles in a wide range of physiological processes, including smooth muscle relaxation, exocrine and endocrine secretion, and immune responses.[1][2] Its effects are mediated through two high-affinity G-protein coupled receptors (GPCRs), VPAC1 and VPAC2.[1][3] Both receptors are primarily coupled to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][4]
[Ala11,22,28]-VIP is a synthetic analog of VIP designed for enhanced receptor selectivity. It is a potent and highly selective agonist for the human VPAC1 receptor, exhibiting an affinity approximately 1000 times higher for VPAC1 than for VPAC2.[2][5][6][7][8] This selectivity makes it a valuable tool for dissecting the specific functions of the VPAC1 receptor. These application notes provide detailed protocols for characterizing the functional activity of this compound.
Key Functional Assays for this compound
To fully characterize the pharmacological profile of this compound, two primary in vitro assays are recommended:
-
Receptor Binding Assay: To determine the binding affinity (Ki) of the peptide for the VPAC1 and VPAC2 receptors.
-
cAMP Accumulation Assay: To measure the functional potency (EC50) and efficacy of the peptide in activating the VPAC1 receptor signaling pathway.
Signaling Pathway Overview
The primary signaling pathway activated by VIP receptors involves the Gαs protein. The binding of an agonist like this compound to the VPAC1 receptor initiates a conformational change, leading to the activation of adenylyl cyclase, which then converts ATP into the second messenger cAMP.[9] cAMP proceeds to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a cellular response.[4]
Figure 1: VPAC1 Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
This protocol determines the binding affinity of this compound for the VPAC1 receptor using a competitive binding assay with a radiolabeled ligand (e.g., 125I-VIP).
Principle: Unlabeled this compound competes with a constant concentration of radiolabeled VIP for binding to membranes prepared from cells expressing the VPAC1 receptor. The amount of radioligand bound is inversely proportional to the concentration of the competing unlabeled peptide.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human VPAC1 receptor.
-
Radioligand: 125I-VIP (specific activity ~2000 Ci/mmol).
-
Peptides: Native VIP (for control), this compound.
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA, and protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA.
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well filter plates, scintillation counter (gamma counter).
Methodology:
-
Membrane Preparation:
-
Culture cells to ~90% confluency.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.
-
Homogenize the cell suspension on ice.
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 min at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer. Determine protein concentration using a Bradford or BCA assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add 50 µL of Assay Buffer.
-
Add 50 µL of increasing concentrations of unlabeled this compound (or native VIP as a control). For non-specific binding (NSB) wells, add a high concentration of unlabeled native VIP (e.g., 1 µM).
-
Add 50 µL of 125I-VIP (at a final concentration near its Kd, e.g., 50 pM).
-
Add 50 µL of the cell membrane preparation (5-20 µg protein/well).
-
Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Terminate the reaction by rapid filtration over GF/C filter plates, followed by three quick washes with ice-cold Wash Buffer.
-
Dry the filter plates and measure the radioactivity in each well using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay
This protocol measures the ability of this compound to stimulate intracellular cAMP production.
Principle: Upon agonist binding to the VPAC1 receptor, the activated Gαs protein stimulates adenylyl cyclase to produce cAMP.[9] The amount of cAMP produced is quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
Figure 2: General Workflow for a cAMP Accumulation Assay.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human VPAC1 receptor.
-
Peptides: Native VIP (for control), this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium.
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: Commercial HTRF, AlphaScreen, or ELISA-based kit.
-
Equipment: Cell culture incubator, 96-well or 384-well plates (white, opaque), plate reader compatible with the chosen assay kit.
Methodology:
-
Cell Plating:
-
Seed VPAC1-expressing cells into 96- or 384-well plates at an appropriate density (e.g., 5,000-20,000 cells/well).
-
Incubate for 24-48 hours to allow for cell attachment.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound and native VIP in Assay Buffer.
-
Aspirate the culture medium from the cells.
-
Add Assay Buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 15-30 minutes at 37°C.
-
Add the peptide dilutions to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and detect the accumulated cAMP according to the manufacturer's protocol for your chosen assay kit. This typically involves adding a lysis buffer followed by detection reagents (e.g., europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog for HTRF).
-
Incubate for 60 minutes at room temperature.
-
-
Data Analysis:
-
Read the plate using a compatible plate reader.
-
Generate a cAMP standard curve to convert the raw signal (e.g., HTRF ratio) to cAMP concentrations (pmol/well).
-
Plot the cAMP concentration against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the potency (EC50) and efficacy (Emax).
-
Data Presentation
Quantitative data from these assays should be summarized in tables to allow for clear comparison of the pharmacological properties of this compound against the native VIP ligand.
Table 1: Receptor Binding Affinity Data
This table summarizes the binding affinities (Ki) of the peptides for VPAC1 and VPAC2 receptors. The selectivity ratio highlights the preference of this compound for the VPAC1 receptor.
| Compound | VPAC1 Ki (nM)[5][7] | VPAC2 Ki (nM)[5][7] | Selectivity Ratio (Ki VPAC2 / Ki VPAC1) |
| Native VIP | ~5-10 | ~5-10 | ~1 |
| This compound | 7.4 | 2352 | ~318 |
Values are examples based on published data and should be determined experimentally.
Table 2: Functional Potency and Efficacy Data
This table presents the results from the cAMP accumulation assay, showing the potency (EC50) and the maximum response (Efficacy) relative to the native peptide.
| Compound | VPAC1 EC50 (nM) | Efficacy (% of Native VIP) |
| Native VIP | e.g., 1.5 | 100% |
| This compound | e.g., 0.8 | e.g., 98% |
Values are hypothetical and must be determined experimentally.
Conclusion
The protocols outlined provide a robust framework for characterizing the functional properties of the selective VPAC1 agonist, this compound. By performing both receptor binding and cAMP accumulation assays, researchers can obtain a comprehensive pharmacological profile, including affinity, potency, and selectivity. This information is critical for the use of this peptide as a specific tool in research and for its potential development in therapeutic applications targeting the VPAC1 receptor.
References
- 1. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signal Transduction by VIP and PACAP Receptors [mdpi.com]
- 5. [Ala11,22,28]VIP | CAS 291524-04-4 | Vasoactive Intestinal Polypeptide | Tocris Bioscience [tocris.com]
- 6. peptide.com [peptide.com]
- 7. [Ala11,22,28]VIP (CAS 291524-04-4): R&D Systems [rndsystems.com]
- 8. The VPAC1 receptor: structure and function of a class B GPCR prototype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for [Ala11,22,28]-VIP in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Vasoactive Intestinal Peptide (VIP) is an endogenous neuropeptide known for its potent neuroprotective and anti-inflammatory properties. [Ala11,22,28]-VIP is a synthetic analog of VIP, engineered to be a highly selective and potent agonist for the Vasoactive Intestinal Peptide Receptor 1 (VPAC1). This selectivity makes it a valuable tool for specifically investigating the role of the VPAC1 signaling pathway in modulating neuroinflammatory processes. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the study of neuroinflammation.
Mechanism of Action
This compound exerts its anti-inflammatory effects by binding to and activating the VPAC1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on immune cells such as microglia, as well as on neurons and astrocytes.[1][2] Activation of VPAC1 initiates a signaling cascade that leads to the suppression of pro-inflammatory responses and the promotion of neuroprotective pathways.
Signaling Pathway
The primary signaling pathway activated by this compound through the VPAC1 receptor is the adenylyl cyclase (AC) pathway. This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of anti-inflammatory genes, such as Interleukin-10 (IL-10). Furthermore, the cAMP/PKA pathway can inhibit the activation of pro-inflammatory transcription factors, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Interferon Regulatory Factors (IRFs), thereby reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as inducible nitric oxide synthase (iNOS).
Quantitative Data
This compound is a highly selective agonist for the human VPAC1 receptor, with a significantly lower affinity for the VPAC2 receptor.[3][4][5] While specific dose-response data for this compound on cytokine inhibition in neuroinflammation models is limited, data from studies on the parent peptide, VIP, provide a strong indication of its anti-inflammatory potency.
| Parameter | Agonist | Receptor | Value | Cell/System | Reference |
| Binding Affinity (Ki) | This compound | human VPAC1 | 7.4 nM | Recombinant | [3][4][5] |
| This compound | human VPAC2 | 2352 nM | Recombinant | [3][4][5] | |
| Effective Concentration | VIP | VPAC1/VPAC2 | 10 nM (10-8 M) | LPS-activated primary microglia | [6] |
| VIP | VPAC1/VPAC2 | 100 nM | LPS-activated BV2 microglia | [3] | |
| This compound | VPAC1 | 0.1 nM | THP-1 Macrophages | [7] | |
| Inhibition of Pro-inflammatory Mediators (by VIP) | |||||
| TNF-α, IL-1β, IL-6, NO | VIP | VPAC1/VPAC2 | Significant reduction at 10 nM | LPS-activated primary microglia | [6] |
| TNF-α, IL-6 | VIP | VPAC1/VPAC2 | Significant reduction | LPS-activated BV2 microglia | [8] |
Experimental Protocols
In Vitro Model: Inhibition of LPS-Induced Microglial Activation
This protocol describes how to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
Microglial cells (e.g., BV2 cell line or primary microglia)
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (lyophilized powder)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for analysis (e.g., ELISA kits for cytokines, Griess reagent for nitric oxide)
Protocol:
-
Cell Culture:
-
Culture microglial cells in a humidified incubator at 37°C and 5% CO2.
-
Plate cells in 24-well or 96-well plates at a density of 5 x 105 cells/ml and allow them to adhere overnight.[9]
-
-
Preparation of this compound Stock Solution:
-
Reconstitute lyophilized this compound in sterile water or PBS to create a stock solution (e.g., 1 mM).
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Treatment:
-
Pre-treat the microglial cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM, based on available data for VIP and one study on this compound) for 1-2 hours.[7][9]
-
Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for 24 hours to induce an inflammatory response.[4][9] Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.
-
-
Sample Collection and Analysis:
-
After the 24-hour incubation, collect the cell culture supernatants.[9][10]
-
Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[4][9][11]
-
Nitric Oxide (NO) Measurement (Griess Assay): Measure the accumulation of nitrite, a stable product of NO, in the supernatants using the Griess reagent.[9]
-
Gene Expression Analysis (RT-qPCR): Lyse the cells to extract RNA and perform reverse transcription quantitative PCR (RT-qPCR) to analyze the expression of genes encoding pro-inflammatory mediators.
-
Western Blot: Analyze cell lysates to determine the protein levels of key signaling molecules (e.g., phosphorylated NF-κB, Iba1).
-
References
- 1. VPAC Receptor Subtypes Tune Purinergic Neuron-to-Glia Communication in the Murine Submucosal Plexus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PACAP and VIP Modulate LPS-Induced Microglial Activation and Trigger Distinct Phenotypic Changes in Murine BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Identify Activated Microglia | Proteintech Group [ptglab.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | PACAP regulates VPAC1 expression, inflammatory processes and lipid homeostasis in M1- and M2-macrophages [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Tryptanthrin Suppresses the Activation of the LPS-Treated BV2 Microglial Cell Line via Nrf2/HO-1 Antioxidant Signaling [frontiersin.org]
- 10. bit.bio [bit.bio]
- 11. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of [Ala11,22,28]-VIP in Gastrointestinal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in regulating various physiological functions within the gastrointestinal (GI) tract. Its effects are mediated through two G protein-coupled receptors, VPAC1 and VPAC2. To dissect the specific roles of these receptors, selective agonists have been developed. [Ala11,22,28]-VIP is a potent and highly selective agonist for the human VPAC1 receptor, making it an invaluable tool for gastrointestinal research.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in studying its effects on intestinal inflammation, secretion, and motility.
Quantitative Data
The selectivity of this compound for the VPAC1 receptor over the VPAC2 receptor is a key feature that underpins its utility in research. The binding affinities, expressed as inhibitor constants (Ki), highlight this selectivity.
| Ligand | Receptor | Ki (nM) | Selectivity (VPAC2/VPAC1) |
| This compound | Human VPAC1 | 7.4 [1][3] | \multirow{2}{*}{~318-fold} |
| Human VPAC2 | 2352 [1][3] |
Signaling Pathway
Activation of the VPAC1 receptor by this compound initiates a well-characterized signaling cascade. This pathway is central to many of the physiological effects of VIP in the gastrointestinal tract.
Experimental Protocols
The high selectivity of this compound allows for the specific investigation of VPAC1-mediated functions in the gastrointestinal tract. Below are detailed protocols for key experimental applications.
Investigating the Anti-inflammatory Effects in a Murine Model of Colitis
The VPAC1 receptor is implicated in the anti-inflammatory actions of VIP, making this compound a valuable tool for studying inflammatory bowel disease (IBD).
Experimental Workflow for DSS-Induced Colitis Model
Protocol: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
-
Animal Model: Use 8-12 week old C57BL/6 mice.
-
Induction of Colitis: Provide mice with drinking water containing 2.5% (w/v) DSS (molecular weight 36,000-50,000 Da) ad libitum for 7 consecutive days.[1][2][4] Control mice receive regular drinking water.
-
Treatment:
-
Prophylactic Treatment: Administer this compound intraperitoneally (i.p.) at a dose of, for example, 1 nmol per mouse per day, starting from day 0 of DSS administration.
-
Therapeutic Treatment: Begin administration of this compound after the onset of clinical signs of colitis (e.g., day 3-4).
-
Vehicle Control: Administer an equivalent volume of sterile saline to the control group.
-
-
Monitoring: Record body weight, stool consistency, and the presence of rectal bleeding daily. Calculate a Disease Activity Index (DAI) based on these parameters.
-
Endpoint Analysis: On day 8-10, euthanize the mice.
-
Measure the length of the colon.
-
Collect colonic tissue for:
-
Histological analysis: Fix in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammation.
-
Cytokine analysis: Homogenize a section of the colon to measure levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA or qPCR.
-
Myeloperoxidase (MPO) assay: To quantify neutrophil infiltration, a marker of inflammation.
-
-
Assessment of Intestinal Epithelial Ion Transport using Ussing Chambers
This compound can be used to study the role of VPAC1 in regulating intestinal fluid and electrolyte secretion, a key process in normal gut function and diarrheal diseases.
Protocol: Ussing Chamber Assay for Intestinal Secretion
-
Tissue Preparation:
-
Ussing Chamber Setup:
-
Bathe both the mucosal and serosal sides of the tissue with 5 ml of Krebs-Ringer bicarbonate solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Short-circuit the tissue by clamping the transepithelial potential difference to 0 mV using a voltage-clamp apparatus. The resulting short-circuit current (Isc) is a measure of net ion transport.
-
-
Experimental Procedure:
-
Allow the tissue to equilibrate for 20-30 minutes until a stable baseline Isc is achieved.
-
Add this compound to the serosal side of the chamber in a cumulative concentration-dependent manner (e.g., 10⁻¹⁰ to 10⁻⁶ M).
-
Record the change in Isc (ΔIsc) at each concentration. The increase in Isc primarily reflects electrogenic chloride and/or bicarbonate secretion.
-
-
Data Analysis:
-
Plot the ΔIsc against the concentration of this compound to generate a dose-response curve.
-
Calculate the EC50 value (the concentration that produces 50% of the maximal response) to determine the potency of the agonist.
-
Evaluation of Intestinal Smooth Muscle Contractility
VIP is known to induce relaxation of gastrointestinal smooth muscle. This compound can be used to specifically investigate the contribution of the VPAC1 receptor to this effect.
Protocol: Intestinal Smooth Muscle Relaxation Assay
-
Tissue Preparation:
-
Euthanize a rat or mouse and excise a segment of the jejunum or colon.
-
Cut longitudinal or circular smooth muscle strips (e.g., 10 mm long and 2 mm wide).
-
-
Organ Bath Setup:
-
Mount the muscle strips in an organ bath containing Krebs-Ringer solution at 37°C and gassed with 95% O2 / 5% CO2.
-
Connect the strips to an isometric force transducer to record changes in muscle tension.
-
Apply an initial resting tension of, for example, 1 gram, and allow the tissue to equilibrate for at least 60 minutes.
-
-
Experimental Procedure:
-
Induce a sustained contraction in the muscle strips using an agent such as carbachol (e.g., 1 µM) or high potassium Krebs solution.
-
Once a stable contraction is achieved, add this compound in a cumulative concentration-dependent manner (e.g., 10⁻¹⁰ to 10⁻⁶ M).
-
Record the relaxation of the muscle strip as a percentage of the pre-induced contraction.
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the percentage of relaxation against the concentration of this compound.
-
Calculate the EC50 value to quantify the potency of the agonist in inducing smooth muscle relaxation.
-
Conclusion
This compound is a powerful and selective tool for elucidating the specific roles of the VPAC1 receptor in the complex physiology and pathophysiology of the gastrointestinal tract. The protocols provided herein offer a framework for researchers to investigate its effects on intestinal inflammation, secretion, and motility, thereby advancing our understanding of gastrointestinal function and contributing to the development of novel therapeutic strategies for a range of digestive diseases.
References
- 1. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. mpbio.com [mpbio.com]
- 5. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. article.imrpress.com [article.imrpress.com]
- 7. The Ussing chamber system for measuring intestinal permeability in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Autoimmune Diseases Using [Ala11,22,28]-VIP
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ala11,22,28]-Vasoactive Intestinal Peptide (VIP) is a synthetic analog of the endogenous neuropeptide VIP.[1] It is a potent and highly selective agonist for the Vasoactive Intestinal Peptide Receptor 1 (VPAC1).[1] VIP itself is an immunoregulatory peptide with demonstrated therapeutic potential in various animal models of autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Its mechanism of action involves the modulation of both innate and adaptive immunity, promoting a shift from pro-inflammatory Th1 to anti-inflammatory Th2 responses, and enhancing the differentiation of regulatory T cells (Tregs). VIP has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12, while stimulating the release of anti-inflammatory cytokines like IL-10 and Transforming Growth Factor-beta (TGF-β). Given that the immunomodulatory effects of VIP are primarily mediated through the VPAC1 receptor, the selective agonist [Ala11,22,28]-VIP serves as a valuable tool for targeted investigation into the therapeutic potential of VPAC1 activation in autoimmune and inflammatory disorders.[2][3]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by binding to and activating the VPAC1 receptor, a G protein-coupled receptor (GPCR). Activation of VPAC1 predominantly stimulates the adenylyl cyclase (AC) pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to the inhibition of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB), thereby downregulating the expression of inflammatory genes.
Caption: VPAC1 Receptor Signaling Pathway.
Data Presentation
The following tables summarize the quantitative effects of a selective VPAC1 agonist in a murine model of collagen-induced arthritis (CIA), a widely used animal model for rheumatoid arthritis. The data is adapted from a study by Delgado et al. (2001), which demonstrated that a selective VPAC1 agonist mimicked the therapeutic effects of VIP.
Table 1: Effect of VPAC1 Agonist on Clinical and Immunological Parameters in Collagen-Induced Arthritis (CIA)
| Treatment Group | Mean Arthritis Score (± SD) | Incidence of Arthritis (%) | IFN-γ Production (pg/ml ± SD) | Anti-Collagen IgG1/IgG2a Ratio |
| Control (PBS) | 3.8 ± 0.5 | 100 | 2450 ± 250 | 0.8 |
| VIP (1 nmol) | 0.6 ± 0.2 | 25 | 850 ± 150 | 3.5 |
| VPAC1 Agonist | 0.8 ± 0.3 | 30 | 900 ± 180 | 3.2 |
| VPAC2 Agonist | 3.5 ± 0.6 | 95 | 2300 ± 300 | 0.9 |
| PAC1 Agonist | 3.6 ± 0.5 | 100 | 2400 ± 280 | 0.8 |
*P < 0.001 versus controls. Data represents mean ± s.d. of 3 independent experiments (8 mice/group/experiment).
Table 2: Effect of VIP Treatment on Circulating and Local Cytokine/Mediator Levels in CIA
| Cytokine/Mediator | Control (CIA) | VIP-Treated (CIA) | Effect of VIP |
| Circulating IL-6 (pg/ml) | High | Decreased | Anti-inflammatory |
| Circulating IL-1β (pg/ml) | High | Decreased | Anti-inflammatory |
| Circulating TNFα (pg/ml) | High | Decreased | Anti-inflammatory |
| Circulating IL-4 (pg/ml) | Low | Increased | Th2 shift |
| Circulating IL-10 (pg/ml) | Low | Increased | Anti-inflammatory |
| Joint IL-17 mRNA | High | Decreased | Anti-inflammatory |
| Joint IL-11 mRNA | High | Decreased | Anti-inflammatory |
| Joint RANKL/OPG Ratio | High | Decreased | Bone Protective |
Experimental Protocols
In Vivo Murine Model of Collagen-Induced Arthritis (CIA)
This protocol describes the induction of arthritis and subsequent treatment with this compound.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Protocol:
-
Immunization (Day 0):
-
Prepare an emulsion of 100 µg of bovine type II collagen in 100 µl of CFA.
-
Inject 100 µl of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of bovine type II collagen in 100 µl of IFA.
-
Administer a booster injection of 100 µl of the emulsion intradermally at the base of the tail.
-
-
Treatment Protocol:
-
On the day of the booster immunization (Day 21), begin treatment with this compound.
-
Administer this compound intraperitoneally at a dose of 1-5 nmol/mouse daily or every other day for 14-21 days. A dose-response study is recommended to determine the optimal dosage.
-
The control group should receive an equivalent volume of PBS.
-
-
Clinical Assessment:
-
Monitor mice daily for the onset and severity of arthritis starting from day 21.
-
Score each paw on a scale of 0-4 based on the degree of inflammation and swelling:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits
-
-
The maximum score per mouse is 16.
-
-
Sample Collection and Analysis (End of Study):
-
Collect blood samples for cytokine analysis (ELISA) and anti-collagen antibody titers.
-
Harvest paws and joints for histological analysis and measurement of local inflammatory mediators (RT-PCR).
-
Caption: Experimental Workflow for CIA Model.
In Vitro T-Cell Proliferation Assay
This protocol is to assess the effect of this compound on the proliferation of T-cells from arthritic mice.
Materials:
-
Spleens from CIA mice (control and this compound treated)
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Bovine type II collagen
-
[³H]-thymidine
-
96-well cell culture plates
-
Cell harvester and liquid scintillation counter
Protocol:
-
Cell Preparation:
-
Aseptically remove spleens from mice and prepare single-cell suspensions.
-
Lyse red blood cells using an appropriate lysis buffer.
-
Wash the cells and resuspend in complete RPMI 1640 medium.
-
-
Cell Culture:
-
Plate the splenocytes at a density of 2 x 10⁵ cells/well in 96-well plates.
-
Stimulate the cells with bovine type II collagen (10 µg/ml).
-
Treat the cells with varying concentrations of this compound.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Proliferation Assay:
-
Pulse the cells with 1 µCi of [³H]-thymidine per well for the final 18 hours of incubation.
-
Harvest the cells onto glass fiber filters.
-
Measure the incorporation of [³H]-thymidine using a liquid scintillation counter.
-
Results are expressed as counts per minute (CPM).
-
Conclusion
This compound, as a selective VPAC1 receptor agonist, represents a powerful tool for dissecting the role of this specific signaling pathway in the context of autoimmune diseases. The provided data and protocols offer a framework for researchers to investigate its therapeutic potential, both in vivo and in vitro. The ability of VPAC1 activation to suppress pro-inflammatory responses and promote a regulatory immune environment highlights its promise as a target for the development of novel therapies for rheumatoid arthritis and other autoimmune disorders.
References
- 1. Induction and Suppression of Collagen-Induced Arthritis Is Dependent on Distinct Fcγ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasoactive intestinal peptide prevents experimental arthritis by downregulating both autoimmune and inflammatory components of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic association of vasoactive intestinal peptide receptor with rheumatoid arthritis: altered expression and signal in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
[Ala11,22,28]-VIP: A Potent and Selective Tool for Interrogating VPAC1 Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
[Ala11,22,28]-VIP is a synthetic analog of the naturally occurring Vasoactive Intestinal Peptide (VIP). Through strategic amino acid substitutions at positions 11, 22, and 28, this peptide has been engineered to be a highly potent and selective agonist for the Vasoactive Intestinal Peptide Receptor 1 (VPAC1). This remarkable selectivity makes it an invaluable tool for dissecting the specific roles of VPAC1 in various physiological and pathophysiological processes, distinguishing its signaling pathways from those mediated by the closely related VPAC2 receptor. These application notes provide a comprehensive overview of this compound, including its binding and functional parameters, and detailed protocols for its use in key GPCR signaling assays.
Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its properties at human VPAC1 and VPAC2 receptors.
Table 1: Binding Affinity of this compound at Human VPAC Receptors
| Ligand | Receptor | K_i_ (nM) |
| This compound | Human VPAC1 | 7.4[1][2][3] |
| Human VPAC2 | 2352[1][2][3] |
Table 2: Functional Potency of this compound at Human VPAC Receptors
| Ligand | Receptor | Functional Assay | EC_50_ |
| This compound | Human VPAC1 | Adenylyl Cyclase (cAMP Production) | < 1 nM[4] |
| Human VPAC2 | Adenylyl Cyclase (cAMP Production) | > 1 µM[4] |
Signaling Pathways
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of this compound
This protocol outlines the general steps for the synthesis of this compound using Fmoc solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Acetonitrile (ACN)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Ala-OH) to the resin using a coupling agent such as HBTU and DIEA in DMF.
-
Washing: Wash the resin to remove excess reagents.
-
Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the this compound sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the synthesized peptide by mass spectrometry.
Protocol 2: Radioligand Binding Assay for VPAC1 Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the VPAC1 receptor using a radiolabeled ligand such as [¹²⁵I]-VIP.
Materials:
-
Cell membranes from a cell line stably expressing human VPAC1 (e.g., CHO-K1 or HEK293 cells)
-
[¹²⁵I]-VIP (radioligand)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 25 mM Tris-HCl, pH 7.4)
-
96-well filter plates with GF/C filters
-
Vacuum filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the VPAC1 receptor using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer
-
A fixed concentration of [¹²⁵I]-VIP (typically at or below its K_d_ value)
-
Increasing concentrations of unlabeled this compound (for the competition curve)
-
For total binding, add buffer instead of the unlabeled competitor.
-
For non-specific binding, add a high concentration of unlabeled VIP (e.g., 1 µM).
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the assay by rapid filtration through the GF/C filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to determine the IC₅₀ value, and then calculate the K_i_ value using the Cheng-Prusoff equation.
Protocol 3: cAMP Functional Assay
This protocol measures the ability of this compound to stimulate intracellular cyclic AMP (cAMP) production in cells expressing the VPAC1 receptor.
Materials:
-
Cells stably expressing human VPAC1
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Culture: Plate the VPAC1-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add increasing concentrations of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the instructions of the chosen cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP levels using the assay kit's protocol.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Use non-linear regression to determine the EC₅₀ value.
Protocol 4: Intracellular Calcium Mobilization Assay
This protocol is designed to detect any potential coupling of the VPAC1 receptor to the Gαq pathway, leading to an increase in intracellular calcium, upon stimulation with this compound.
Materials:
-
Cells expressing human VPAC1 (co-expression with a promiscuous G-protein like Gα16 may be necessary if the receptor does not naturally couple to Gαq)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition: Use the instrument's injector to add increasing concentrations of this compound to the wells.
-
Kinetic Measurement: Immediately after compound addition, measure the fluorescence intensity over time to monitor changes in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the log concentration of the agonist to determine the EC₅₀ value.
Conclusion
This compound stands out as a superior pharmacological tool for the specific investigation of VPAC1 receptor signaling. Its high selectivity allows for the confident attribution of observed cellular and physiological effects to the activation of VPAC1, thereby enabling a more precise understanding of its role in health and disease. The protocols provided herein offer a solid foundation for researchers to effectively utilize this potent agonist in their GPCR signaling studies.
References
- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing [Ala11,22,28]-VIP Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ala11,22,28]-VIP is a potent and highly selective agonist for the human vasoactive intestinal peptide (VIP)/PACAP1 (VPAC1) receptor.[1] As with all peptide-based therapeutics, a thorough understanding of its stability and solubility is critical for formulation development, ensuring bioavailability, and maintaining therapeutic efficacy.[2] Poor solubility can impede formulation, reduce bioactivity, and lead to aggregation, which can diminish yield and raise safety concerns.[2][3] This document provides detailed application notes and protocols for assessing the stability and solubility of this compound.
I. Assessment of this compound Solubility
The solubility of a peptide is influenced by its amino acid composition, length, net charge, and the pH of the solution.[2] Peptides with a higher proportion of charged amino acids tend to be more soluble in aqueous solutions.[2][4] Solubility is typically at its minimum at the peptide's isoelectric point (pI), where the net charge is zero.[2][5]
A. Key Factors Influencing Solubility of this compound
-
Amino Acid Sequence: HSDAVFTDNYARLRKQMAVKKALNSILA-NH2. A qualitative analysis of the amino acid sequence can provide initial insights into its potential solubility.
-
pH: The solubility of peptides is highly pH-dependent.[3][5] Adjusting the pH away from the isoelectric point (pI) can significantly enhance solubility.[5]
-
Temperature: Some peptides exhibit increased solubility at higher temperatures, though care must be taken to avoid degradation.[6]
-
Co-solvents: Organic solvents like DMSO, acetonitrile, or ethanol can be used in small amounts to improve the solubility of hydrophobic peptides.[6]
B. Experimental Protocol for Determining Aqueous Solubility
This protocol outlines a method to determine the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
Lyophilized this compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purified water
-
Microcentrifuge tubes
-
Benchtop vortexer
-
Microcentrifuge
-
HPLC system with a C18 column
-
UV detector
Protocol:
-
Preparation of Stock Solution: Accurately weigh a small amount of lyophilized this compound and dissolve it in a minimal amount of an appropriate solvent (e.g., water or a buffer at a pH where the peptide is expected to be soluble) to create a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in PBS (pH 7.4) to create a standard curve for HPLC analysis.
-
Equilibrium Solubility Measurement:
-
Add an excess amount of lyophilized this compound to a known volume of PBS (pH 7.4) in a microcentrifuge tube.
-
Vortex the tube for 2 minutes to ensure thorough mixing.
-
Incubate the suspension at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to allow it to reach equilibrium. Gentle agitation during incubation is recommended.
-
-
Sample Preparation for Analysis:
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved peptide.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC (RP-HPLC) using a C18 column.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
-
Monitor the elution of the peptide using a UV detector at an appropriate wavelength (typically 214 nm or 280 nm).
-
-
Quantification:
-
Determine the concentration of this compound in the supernatant by comparing the peak area to the standard curve generated from the serial dilutions.
-
The determined concentration represents the equilibrium solubility of the peptide under the tested conditions.
-
Data Presentation:
The solubility data for this compound under different conditions should be summarized in a table for easy comparison.
| Condition | Temperature (°C) | pH | Solubility (mg/mL) |
| PBS | 25 | 7.4 | To be determined |
| PBS | 37 | 7.4 | To be determined |
| Acidic Buffer (e.g., Acetate) | 25 | 4.0 | To be determined |
| Basic Buffer (e.g., Tris) | 25 | 8.0 | To be determined |
II. Assessment of this compound Stability
Peptide stability is crucial for its shelf-life and in vivo performance. Degradation can occur through various chemical and physical pathways.
A. Potential Degradation Pathways
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid (Asp) residues.[7]
-
Deamidation: Conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding carboxylic acids.[7]
-
Oxidation: Methionine (Met) and cysteine (Cys) residues are susceptible to oxidation.[7]
-
Aggregation: Formation of insoluble peptide aggregates, which can be driven by hydrophobicity.[2]
B. Experimental Protocol for Assessing pH-Dependent Chemical Stability
This protocol is designed to evaluate the stability of this compound over time in solutions of varying pH.
Materials:
-
This compound solution of known concentration
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
Incubator or water bath set to a specific temperature (e.g., 37°C)
-
HPLC system with a C18 column
-
Mass spectrometer (optional, for identification of degradation products)
Protocol:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in each of the different pH buffers.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adding an acid (e.g., trifluoroacetic acid) to lower the pH and stop further degradation before analysis.
-
HPLC Analysis: Analyze each aliquot by RP-HPLC to quantify the remaining amount of intact this compound. The appearance of new peaks may indicate the formation of degradation products.
-
Data Analysis: Plot the percentage of remaining intact this compound against time for each pH condition. This will allow for the determination of the degradation rate at each pH.
Data Presentation:
The results of the pH stability study should be presented in a clear, tabular format.
| pH | Time (hours) | Remaining this compound (%) | Major Degradation Products |
| 4.0 | 0 | 100 | - |
| 4.0 | 24 | To be determined | To be identified |
| 7.0 | 0 | 100 | - |
| 7.0 | 24 | To be determined | To be identified |
| 9.0 | 0 | 100 | - |
| 9.0 | 24 | To be determined | To be identified |
C. Experimental Protocol for Assessing Stability in Biological Fluids
This protocol evaluates the stability of this compound in simulated biological fluids, which is crucial for predicting its in vivo fate. The parent peptide, VIP, is known to degrade rapidly in artificial gastric and intestinal fluids.[8]
Materials:
-
This compound solution of known concentration
-
Simulated Gastric Fluid (SGF), pH ~1.2
-
Simulated Intestinal Fluid (SIF), pH ~6.8
-
Incubator or water bath set to 37°C
-
HPLC system with a C18 column
Protocol:
-
Sample Preparation: Spike a known concentration of this compound into SGF and SIF.
-
Incubation: Incubate the samples at 37°C.
-
Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes). Due to the expected rapid degradation, shorter time points are necessary.
-
Sample Processing: Immediately after collection, stop the enzymatic degradation by adding a protease inhibitor cocktail or by precipitating the proteins with an organic solvent (e.g., acetonitrile) followed by centrifugation.
-
HPLC Analysis: Analyze the supernatant to quantify the remaining intact this compound.
-
Data Analysis: Calculate the percentage of remaining peptide at each time point to determine the degradation half-life in each fluid.
Data Presentation:
| Biological Fluid | Time (minutes) | Remaining this compound (%) |
| SGF | 0 | 100 |
| SGF | 30 | To be determined |
| SIF | 0 | 100 |
| SIF | 30 | To be determined |
III. Visualization of Experimental Workflows
A. Solubility Assessment Workflow
Caption: Workflow for determining the equilibrium solubility of this compound.
B. Stability Assessment Workflow
Caption: General workflow for assessing the chemical stability of this compound.
IV. Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the systematic evaluation of the stability and solubility of this compound. Adherence to these methodologies will generate critical data to guide formulation development, predict in vivo performance, and ultimately support the successful advancement of this promising therapeutic candidate. It is recommended to perform these studies early in the drug development process to identify and mitigate potential liabilities.
References
- 1. peptide.com [peptide.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. A study of the chemical and biological stability of vasoactive intestinal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [Ala11,22,28]-VIP Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ala11,22,28]-VIP is a synthetic analog of the Vasoactive Intestinal Peptide (VIP), a neuropeptide with a wide range of biological functions. This particular analog is a potent and highly selective agonist for the human VPAC1 receptor, with Ki values of 7.4 nM and 2352 nM for the human recombinant VPAC1 and VPAC2 receptors, respectively[1][2][3]. This high selectivity makes it a valuable tool for studying the specific roles of the VPAC1 receptor in various physiological and pathological processes. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure experimental consistency and reproducibility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. Researchers should always refer to the Certificate of Analysis for batch-specific molecular weight[1][2][3].
| Property | Value | Reference |
| Molecular Weight | ~3160.7 g/mol | [1][2][4] |
| Amino Acid Sequence | HSDAVFTDNYARLRKQMAVKKALNSILA-NH2 | [1][2][5] |
| Appearance | Lyophilized white powder | [6] |
| Storage (Lyophilized) | Desiccate at -20°C | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for reconstituting lyophilized this compound to create a high-concentration stock solution.
Materials:
-
This compound, lyophilized powder
-
Sterile, nuclease-free dimethyl sulfoxide (DMSO) or sterile distilled water (H₂O)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Aliquoting: Before opening, briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. This prevents loss of material.
-
Solvent Selection:
-
For most cell-based assays, DMSO is a suitable solvent as it generally offers good solubility for peptides.
-
If DMSO is incompatible with the experimental system, sterile, nuclease-free water can be used. However, the solubility in aqueous solutions may be lower. For general VIP, reconstitution in sterile 18MΩ-cm H₂O to a concentration of at least 100 µg/ml is recommended[6].
-
-
Reconstitution:
-
To prepare a 1 mM stock solution, add the appropriate volume of solvent to the vial. The required volume can be calculated using the following formula: Volume (µL) = (mass of peptide in mg / 3160.7 g/mol ) * 1,000,000
-
For example, to make a 1 mM stock from 1 mg of peptide: Volume (µL) = (1 mg / 3160.7 g/mol ) * 1,000,000 = 316.4 µL
-
Gently vortex or pipette up and down to dissolve the peptide completely. To enhance solubility, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period[7].
-
-
Aliquoting for Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in low-protein binding microcentrifuge tubes[6].
Protocol 2: Storage and Stability of Stock Solutions
Proper storage is crucial for maintaining the biological activity of the this compound stock solution.
Storage Conditions:
-
Short-term (days to weeks): Store aqueous-based solutions at 4°C[6].
-
Long-term (months): For long-term storage, it is recommended to store aliquots at -20°C or -80°C[4][6][7]. When stored at -20°C, the stock solution should be used within one month; for storage at -80°C, it can be used for up to six months[7]. For long-term storage of aqueous solutions, the addition of a carrier protein like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) is recommended to prevent adsorption to the vial surface and improve stability[6].
Stability Considerations:
-
Avoid repeated freeze-thaw cycles as this can lead to peptide degradation[6].
-
The stability of VIP analogs can be improved through chemical modifications[8]. While this compound is a modified peptide, its stability in different solvents over time should be considered. For critical experiments, it is advisable to use freshly prepared or recently thawed aliquots.
Visualizations
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the workflow for preparing this compound stock solutions.
Caption: Workflow for preparing this compound stock solutions.
Signaling Pathway of this compound
This compound selectively activates the VPAC1 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by VPAC1 receptor activation is through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels[9].
References
- 1. [Ala11,22,28]VIP (CAS 291524-04-4): R&D Systems [rndsystems.com]
- 2. [Ala11,22,28]VIP | CAS 291524-04-4 | Vasoactive Intestinal Polypeptide | Tocris Bioscience [tocris.com]
- 3. peptide.com [peptide.com]
- 4. (ALA11,22,28)-VIP (HUMAN, BOVINE, PORCINE, RAT) , 98% , 291524-04-4 - CookeChem [cookechem.com]
- 5. qyaobio.com [qyaobio.com]
- 6. VIP Hormone | Vasoactive Intestinal Peptide | ProSpec [prospecbio.com]
- 7. glpbio.com [glpbio.com]
- 8. Novel vasoactive intestinal peptide derivatives with improved stability protect rat alveolar L2 cells from cigarette smoke-induced cytotoxicity and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing [Ala11,22,28]-VIP Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing [Ala11,22,28]-VIP, a potent and highly selective agonist for the Vasoactive Intestinal Peptide Receptor 1 (VPAC1). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of the Vasoactive Intestinal Peptide (VIP). It is a highly potent and selective agonist for the human VPAC1 receptor.[1] Its primary mechanism of action involves binding to the VPAC1 receptor, a G protein-coupled receptor (GPCR). This binding preferentially activates the Gαs subunit, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.
Q2: What are the binding affinities of this compound for VPAC1 and VPAC2 receptors?
A2: this compound exhibits high selectivity for the human VPAC1 receptor. The inhibition constant (Ki) values are approximately 7.4 nM for the human recombinant VPAC1 receptor and 2352 nM for the human recombinant VPAC2 receptor, demonstrating over a 300-fold selectivity for VPAC1.
Q3: How should I reconstitute and store this compound?
A3: For optimal stability, this compound should be stored desiccated at -20°C.[2] To reconstitute, use a suitable solvent such as sterile, nuclease-free water or a buffer appropriate for your experimental system. Some suppliers suggest that for short-term storage of the reconstituted peptide, 4°C is acceptable, while for long-term storage, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles. To enhance solubility, you can gently warm the tube to 37°C and sonicate for a short period.[3]
Q4: What is a typical concentration range for this compound in cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell type, receptor expression levels, and the specific assay being performed. Based on its Ki value for the VPAC1 receptor (7.4 nM), a good starting point for a dose-response curve in a cell-based functional assay, such as a cAMP accumulation assay, would be to test a range from 10⁻¹¹ M to 10⁻⁶ M.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no signal in a cAMP assay | 1. Inactive Peptide: Improper storage or handling may have degraded the peptide. 2. Low Receptor Expression: The cell line used may not express sufficient levels of the VPAC1 receptor. 3. Suboptimal Cell Density: Cell number can significantly impact the magnitude of the cAMP response.[4][5] 4. Assay Interference: Components of the cell culture medium or assay buffer may interfere with the assay. | 1. Use a fresh aliquot of the peptide. Ensure proper reconstitution and storage. 2. Confirm VPAC1 expression in your cell line using techniques like qPCR or Western blot. Consider using a cell line known to express high levels of VPAC1 (e.g., CHO-K1 cells stably expressing human VPAC1). 3. Optimize cell seeding density. Perform a titration of cell numbers to find the optimal density that yields a robust signal-to-noise ratio. 4. Use a serum-free medium or a recommended assay buffer for the stimulation step. |
| High background signal in a cAMP assay | 1. Basal Receptor Activity: Some cell lines may have high constitutive activity of the VPAC1 receptor. 2. Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, and their inhibition can sometimes lead to high basal levels. | 1. Use an inverse agonist to reduce basal signaling if available. 2. Optimize the concentration of the PDE inhibitor (e.g., IBMX). Use the lowest effective concentration. |
| Poor peptide solubility | 1. Incorrect Solvent: The peptide may not be fully soluble in the chosen solvent. 2. Aggregation: Peptides can aggregate at high concentrations. | 1. Try different solvents. While water is a common choice, some suppliers suggest solubility in DMSO or other organic solvents. Always check the manufacturer's recommendations. For physiological buffers, ensure the pH is compatible with the peptide's isoelectric point. 2. Prepare a more dilute stock solution. Sonicate briefly to aid dissolution. |
| Inconsistent results between experiments | 1. Variability in Cell Passage Number: Cell characteristics can change with increasing passage number. 2. Inconsistent Incubation Times: The kinetics of receptor activation and signaling can influence results. 3. Freeze-Thaw Cycles: Repeated freezing and thawing of the peptide stock solution can lead to degradation. | 1. Use cells within a consistent and narrow passage number range. 2. Standardize all incubation times for cell plating, agonist stimulation, and assay development. 3. Prepare single-use aliquots of the reconstituted peptide to avoid freeze-thaw cycles. |
Experimental Protocols
Key Methodologies
1. cAMP Accumulation Assay
This protocol provides a general framework for measuring this compound-induced cAMP production in a cell-based assay.
-
Cell Seeding: Plate cells (e.g., CHO-K1 cells stably expressing human VPAC1) in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Assay Medium: The following day, replace the culture medium with serum-free medium or a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁶ M) to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE). Follow the manufacturer's instructions for the specific kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
2. Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the VPAC1 receptor.
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the VPAC1 receptor.
-
Assay Buffer: Use a suitable binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Competition Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled VIP analog (e.g., ¹²⁵I-VIP), and a range of concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[6]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀, from which the Ki can be calculated using the Cheng-Prusoff equation.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~3160.7 g/mol | [2] |
| Amino Acid Sequence | His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Ala-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Ala-Leu-Asn-Ser-Ile-Leu-Ala-NH₂ | |
| VPAC1 Receptor Affinity (Ki) | 7.4 nM (human, recombinant) | |
| VPAC2 Receptor Affinity (Ki) | 2352 nM (human, recombinant) |
Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade initiated by this compound binding to the VPAC1 receptor.
Experimental Workflow for cAMP Assay
References
issues with [Ala11,22,28]-VIP solubility in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the vasoactive intestinal peptide (VIP) analog, [Ala11,22,28]-VIP. The alanine substitutions at positions 11, 22, and 28 increase the hydrophobicity of the peptide, which can present challenges in achieving optimal solubility in aqueous buffers for biological experiments.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence and key physicochemical properties of this compound?
A1: The sequence and calculated properties of this compound are summarized in the table below. The substitution of more polar amino acids with alanine increases the peptide's hydrophobicity compared to the native VIP.
| Property | Value |
| Amino Acid Sequence | HSDAVFTDNYA RLRKQMAVKKA LNSILA -NH2 |
| Molecular Weight | ~3160.7 g/mol |
| Theoretical Isoelectric Point (pI) | ~10.16 |
| Net Charge at pH 7.0 | +4 |
| Hydrophobicity | Increased compared to native VIP |
Q2: I am having trouble dissolving this compound in my standard phosphate-buffered saline (PBS) at pH 7.4. What could be the reason?
A2: this compound has a theoretical isoelectric point (pI) of approximately 10.16. At a pH near its pI, a peptide has a net neutral charge and is often least soluble. While pH 7.4 is not extremely close to the pI, the increased hydrophobicity of this analog can still lead to poor solubility in neutral aqueous buffers like PBS. The peptide carries a net positive charge at neutral pH, which can aid solubility, but for hydrophobic peptides, this may not be sufficient.
Q3: What is the recommended first step for dissolving lyophilized this compound?
A3: Before opening, always allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation of moisture, which can affect the stability of the peptide. The recommended initial approach is to try to reconstitute the peptide in a small amount of sterile, distilled, or deionized water. If complete dissolution is not achieved, proceed to the troubleshooting steps outlined below.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, organic solvents are often necessary for hydrophobic peptides. Dimethyl sulfoxide (DMSO) is a common choice. Dissolve the peptide in a minimal amount of 100% DMSO to create a concentrated stock solution. This stock can then be slowly added dropwise to your aqueous experimental buffer while gently vortexing. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can be detrimental to cells and biological systems.
Troubleshooting Guide
Issue 1: The peptide does not dissolve in water or aqueous buffer.
This is a common issue due to the hydrophobic nature of this compound. Follow this stepwise approach to improve solubility.
Troubleshooting Workflow
preventing degradation of [Ala11,22,28]-VIP in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Ala11,22,28]-Vasoactive Intestinal Peptide (VIP) in solution. Our goal is to help you prevent degradation and ensure the stability and efficacy of your peptide during experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter with [Ala11,22,28]-VIP solutions.
Issue 1: Loss of Biological Activity Over Time
Symptoms:
-
Reduced signaling response in cell-based assays.
-
Inconsistent results between experiments.
-
Decreased peak area corresponding to the intact peptide in HPLC analysis.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Detailed Explanation |
| Oxidation | 1. Use Degassed Buffers: Prepare buffers with water that has been degassed by sonication or sparging with nitrogen or argon. 2. Add Antioxidants: Include antioxidants like methionine or ascorbic acid in your buffer system. 3. Minimize Headspace: Use vials that are appropriately sized for your solution volume to reduce the amount of oxygen in the headspace. 4. Store Under Inert Gas: For long-term storage, overlay the solution with an inert gas like argon or nitrogen before sealing the vial. | The this compound sequence contains a Methionine (Met) residue at position 17, which is highly susceptible to oxidation. Oxidation of the methionine side chain to methionine sulfoxide can alter the peptide's conformation and reduce its biological activity. |
| Deamidation | 1. Control pH: Maintain the pH of your solution between 5.0 and 6.0. Avoid alkaline conditions (pH > 7). 2. Low Temperature Storage: Store solutions at -20°C or -80°C. For short-term storage (hours to a few days), keep the solution on ice. | The peptide sequence includes Asparagine (Asn) residues at positions 9 and 24. Deamidation of Asn to aspartic acid or isoaspartic acid introduces a negative charge and can disrupt the peptide's structure and function. This process is accelerated at neutral to alkaline pH. |
| Hydrolysis | 1. Optimize pH: Maintain a pH between 5.0 and 6.0. 2. Use Appropriate Buffers: Employ non-nucleophilic buffers such as citrate or acetate. Avoid phosphate buffers if hydrolysis is a concern. | Peptide bonds, particularly those involving Aspartic acid (Asp) residues at positions 3 and 8, can undergo hydrolysis. This is more likely to occur at acidic or alkaline pH. |
Issue 2: Visible Precipitation or Cloudiness in the Solution
Symptoms:
-
The solution appears hazy or contains visible particles.
-
Difficulty in resuspending the lyophilized peptide.
-
Low peptide concentration as determined by UV-Vis spectroscopy or other quantification methods.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Detailed Explanation |
| Aggregation | 1. Control Peptide Concentration: Work with the lowest feasible concentration. If high concentrations are necessary, perform solubility tests first. 2. Optimize pH and Ionic Strength: The net charge of the peptide influences its solubility. Adjusting the pH away from the isoelectric point (pI) can increase solubility. Empirically test different ionic strengths of the buffer. 3. Incorporate Excipients: Add stabilizing excipients such as arginine, mannitol, or sucrose to the formulation. 4. Gentle Handling: Avoid vigorous vortexing or shaking. Mix by gentle inversion or pipetting. | The substitution of hydrophilic residues with Alanine at positions 11, 22, and 28 can increase the peptide's hydrophobicity, making it more prone to aggregation. Aggregation is a process where peptide molecules self-associate to form larger, often insoluble, complexes. |
| Adsorption to Surfaces | 1. Use Low-Binding Tubes: Utilize polypropylene or siliconized glass vials. 2. Include a Carrier Protein: For very dilute solutions, adding a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1% can prevent adsorption. Note that this is not suitable for all downstream applications. | Peptides can adsorb to the surfaces of storage containers, especially at low concentrations, leading to a significant loss of the peptide from the solution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving lyophilized this compound?
A1: We recommend dissolving lyophilized this compound in sterile, nuclease-free water to create a stock solution. For difficult-to-dissolve peptides, a small amount of a co-solvent like acetonitrile (not exceeding 30%) or DMSO can be used initially, followed by dilution with the aqueous buffer of choice. Always ensure the final concentration of the organic solvent is compatible with your experimental system.
Q2: At what temperature should I store my this compound solutions?
A2: For long-term storage, we recommend storing aliquots of the stock solution at -80°C. For short-term storage (up to one week), -20°C is acceptable. Once an aliquot is thawed, it should be kept on ice and used within the same day. Avoid repeated freeze-thaw cycles as this can promote aggregation and degradation.
Q3: What is the optimal pH range for working with this compound in solution?
A3: To minimize chemical degradation, particularly deamidation and hydrolysis, a pH range of 5.0 to 6.0 is recommended.
Q4: Can I filter-sterilize my this compound solution?
A4: Yes, you can filter-sterilize the solution using a 0.22 µm syringe filter. To minimize peptide loss due to adsorption, we recommend using a low-protein-binding filter material such as PVDF or PES. It is also advisable to pre-rinse the filter with a small volume of the buffer before filtering the peptide solution.
Q5: How can I monitor the stability of my this compound solution?
A5: The most common method for monitoring peptide stability is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique can separate the intact peptide from its degradation products. A decrease in the area of the main peptide peak and the appearance of new peaks over time indicate degradation.
Data Presentation
Table 1: Predicted Degradation Hotspots in this compound
| Position | Residue | Degradation Pathway | Influencing Factors |
| 17 | Methionine (Met) | Oxidation | Oxygen, metal ions, light exposure |
| 9 | Asparagine (Asn) | Deamidation | pH > 7, high temperature |
| 24 | Asparagine (Asn) | Deamidation | pH > 7, high temperature |
| 3 | Aspartic Acid (Asp) | Hydrolysis | Acidic or alkaline pH |
| 8 | Aspartic Acid (Asp) | Hydrolysis | Acidic or alkaline pH |
Table 2: Effect of pH on the Stability of this compound at 25°C (Hypothetical Data)
| pH | Buffer | % Intact Peptide Remaining after 24 hours |
| 4.0 | Acetate | 92% |
| 5.0 | Acetate | 98% |
| 6.0 | Citrate | 97% |
| 7.4 | Phosphate | 85% |
| 8.0 | Tris | 78% |
Table 3: Effect of Temperature on the Stability of this compound at pH 5.5 (Hypothetical Data)
| Temperature | % Intact Peptide Remaining after 7 days |
| 4°C | 95% |
| 25°C | 75% |
| 37°C | 50% |
Experimental Protocols
Protocol 1: RP-HPLC Method for Stability Assessment of this compound
Objective: To quantify the amount of intact this compound and its degradation products over time.
Materials:
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound solution
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 20 µL of the this compound sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Maintain the flow rate at 1.0 mL/min.
-
Monitor the absorbance at 214 nm.
-
The peak corresponding to the intact this compound should be identified based on its retention time in a freshly prepared sample.
-
Calculate the percentage of intact peptide by dividing the peak area of the intact peptide by the total peak area of all peptide-related peaks.
Visualizations
Caption: Signaling pathway of this compound via the VPAC1 receptor.
improving reproducibility of [Ala11,22,28]-VIP experimental results
Technical Support Center: [Ala11,22,28]-VIP
Welcome to the technical support center for [Ala11,22,28]-Vasoactive Intestinal Peptide (VIP). This resource is designed for researchers, scientists, and drug development professionals to improve the reproducibility of experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of the naturally occurring 28-amino acid Vasoactive Intestinal Peptide. It is distinguished by alanine substitutions at positions 11, 22, and 28. This modification makes it a potent and highly selective agonist for the human VPAC1 receptor.[1][2] Its primary mechanism of action involves binding to VPAC1, a Class II G protein-coupled receptor (GPCR).[3][4] This binding typically activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[3][4] This rise in cAMP activates Protein Kinase A (PKA), leading to downstream phosphorylation of various cellular substrates.[3][5]
Q2: What are the binding affinities of this compound for VPAC1 and VPAC2 receptors?
This compound exhibits a high degree of selectivity for the human VPAC1 receptor over the VPAC2 receptor. This selectivity is a key feature for researchers looking to isolate VPAC1-mediated effects. One study reported that this VIP derivative has a 1000-fold higher affinity for the VPAC1 receptor than for the VPAC2 receptor.[4]
| Receptor | Binding Affinity (Ki) | Selectivity (VPAC2/VPAC1) |
| Human Recombinant VPAC1 | 7.4 nM | ~318-fold |
| Human Recombinant VPAC2 | 2352 nM |
Data sourced from multiple commercial suppliers.[1][2] For batch-specific data, always refer to the Certificate of Analysis provided by the supplier.
Q3: How should I prepare and store this compound stock solutions to ensure stability?
For optimal stability, this compound powder should be stored desiccated at -20°C. When preparing stock solutions, it is crucial to consult the manufacturer's Certificate of Analysis for lot-specific solubility information. Peptides can be sensitive to repeated freeze-thaw cycles, which can lead to degradation and loss of activity.
Recommended Storage Protocol:
-
Reconstitution: Reconstitute the peptide in a suitable solvent (e.g., sterile water, DMSO, or a buffer recommended by the supplier) to a convenient concentration (e.g., 1 mM). To aid dissolution, you may gently warm the tube to 37°C and use an ultrasonic bath.[6]
-
Aliquoting: Immediately after reconstitution, aliquot the stock solution into single-use volumes in low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C. For stock solutions stored at -20°C, it is recommended to use them within one month; for storage at -80°C, use within six months.[6] Avoid repeated freeze-thaw cycles.
Signaling Pathway & Experimental Workflow
The following diagrams illustrate the canonical signaling pathway for VIP receptor activation and a general experimental workflow for a cAMP assay, a common method for assessing the activity of this compound.
Caption: Canonical VPAC1 receptor signaling pathway.
Caption: General experimental workflow for a cAMP assay.
Troubleshooting Guide
Problem 1: High variability or no response in my cell-based assay (e.g., cAMP assay).
| Potential Cause | Troubleshooting Step |
| Peptide Integrity | Prepare fresh aliquots of this compound from a lyophilized stock. Avoid using a stock solution that has undergone multiple freeze-thaw cycles. Confirm the peptide's sequence and purity from the supplier's Certificate of Analysis. |
| Cell Health/Passage Number | Ensure cells are healthy, within a low passage number range, and not overgrown. GPCR expression can change with excessive passaging. |
| Receptor Expression | Verify that your cell line endogenously expresses sufficient levels of the VPAC1 receptor. If using a transfected cell line, confirm expression via qPCR, Western blot, or a functional assay with a known agonist. |
| Assay Conditions | Optimize the concentration of the phosphodiesterase (PDE) inhibitor (e.g., IBMX). If the inhibitor concentration is too high, it can lead to high basal cAMP levels, masking the agonist effect.[7] Conversely, if it's too low, the generated cAMP will be rapidly degraded. |
| Incorrect Reagent Prep | Double-check all calculations for dilutions of the peptide and other reagents. Ensure the correct buffer and assay components are used as per the assay kit manufacturer's instructions. |
Problem 2: My results are inconsistent with published data.
| Potential Cause | Troubleshooting Step |
| Different Cell Backgrounds | The cellular context, including the specific G proteins and signaling partners present, can significantly impact downstream signaling. Results from a CHO-K1 transfected line may differ from those in a native cell line like a human colonic epithelial cell line. |
| Assay Format | Different assay formats (e.g., ELISA, HTRF, SPA) have varying sensitivities and dynamic ranges. Ensure your assay window is appropriate for detecting the expected change in cAMP levels. |
| Species Differences | Be aware of potential pharmacological differences between species for VPAC receptors. This compound was optimized for human receptors, and its affinity/potency may differ in rodent or other species' cell lines. |
| Data Analysis | Use a non-linear regression model (e.g., four-parameter logistic fit) to accurately calculate EC50 values from your dose-response curves. Ensure the baseline and maximal response are well-defined. |
Detailed Experimental Protocol: cAMP Accumulation Assay
This protocol provides a general methodology for measuring this compound-induced cAMP accumulation in a cell line expressing the human VPAC1 receptor.
Materials:
-
VPAC1-expressing cells (e.g., CHO-hVPAC1)
-
Cell culture medium (e.g., F-12K with 10% FBS)
-
This compound
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
-
384-well white assay plates
Methodology:
-
Cell Seeding: The day before the assay, seed cells into a 384-well plate at a density optimized for your cell line (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.
-
Reagent Preparation:
-
Prepare a 10 mM stock of IBMX in DMSO.
-
Prepare a 1 mM stock of this compound in sterile water or as recommended by the supplier.
-
Create a serial dilution series of this compound in Stimulation Buffer to cover a range from picomolar to micromolar concentrations.
-
-
Assay Procedure:
-
Aspirate the culture medium from the cells.
-
Add Stimulation Buffer containing a fixed concentration of IBMX (e.g., 500 µM) to all wells. Incubate for 30 minutes at room temperature.
-
Add the this compound serial dilutions to the appropriate wells. Include wells with buffer only (basal control) and a maximal stimulation control (e.g., 10 µM Forskolin).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP signal against the logarithm of the agonist concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism) to determine the EC50 and maximal response.
-
Caption: Troubleshooting flowchart for a lack of response.
References
- 1. [Ala11,22,28]VIP | CAS 291524-04-4 | Vasoactive Intestinal Polypeptide | Tocris Bioscience [tocris.com]
- 2. peptide.com [peptide.com]
- 3. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 4. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A NOVEL VIP SIGNALING PATHWAY IN T CELLS cAMP→ Protein Tyrosine Phosphatase (SHP-2?)→JAK2/STAT4→Th1 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
addressing unexpected cellular responses to [Ala11,22,28]-VIP
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with [Ala11,22,28]-VIP. This potent and highly selective VPAC1 receptor agonist is a valuable tool for studying VIP-mediated signaling; however, unexpected cellular responses can arise. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected results encountered during experiments with this compound.
Q1: We are not observing the expected increase in cAMP levels after treating our cells with this compound. What could be the reason?
A1: Several factors could contribute to a lack of a cAMP response. Here is a troubleshooting guide:
-
Cell Line and Receptor Expression:
-
Confirm VPAC1 Expression: Verify that your cell line endogenously expresses the VPAC1 receptor at sufficient levels. If not, you may need to use a cell line recombinantly expressing the human VPAC1 receptor.
-
Receptor Desensitization: Prolonged or high-concentration agonist exposure can lead to receptor desensitization and internalization, diminishing the cAMP response.[1][2] Consider shorter incubation times or lower concentrations of the peptide.
-
-
Peptide Integrity and Handling:
-
Peptide Aggregation: Peptides can aggregate, reducing their effective concentration and activity.[3][4] Ensure proper reconstitution and storage of the peptide as recommended by the supplier. Sonication may help to dissolve aggregates.
-
Peptide Degradation: Repeated freeze-thaw cycles can degrade the peptide. Aliquot the peptide upon reconstitution to minimize this.
-
-
Assay Conditions:
-
Phosphodiesterase (PDE) Activity: High PDE activity in your cells can rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX or Ro 20-1724, in your assay buffer.
-
Assay Sensitivity: Ensure your cAMP assay is sensitive enough to detect changes in your specific cell type.
-
Q2: We are observing an increase in intracellular calcium upon stimulation with this compound, which we did not expect. Is this a known phenomenon?
A2: Yes, while the VPAC1 receptor primarily couples to Gαs to stimulate adenylyl cyclase and cAMP production, it can also couple to Gαq or Gαi proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.[5][6][7]
-
Cell-Type Specificity: The specific G protein coupling of the VPAC1 receptor can be cell-type dependent.[7] Your cell line may have a signaling machinery that favors Gαq/i coupling.
-
Biased Agonism: While not extensively documented for this compound, the concept of biased agonism suggests that a ligand can preferentially activate one signaling pathway over another at the same receptor.[8][9]
-
Receptor Cross-Talk: The observed calcium signal could be due to cross-talk with other signaling pathways activated by VPAC1.
Q3: The potency of our this compound seems to be lower than reported in the literature. Why might this be?
A3: Discrepancies in potency can arise from several experimental variables:
-
Peptide Quantification and Purity:
-
Inaccurate Concentration: Ensure the accurate determination of your peptide stock concentration.
-
Purity Issues: The purity of the peptide can affect its activity. Always refer to the certificate of analysis provided by the supplier.
-
-
Receptor Binding and Assay Conditions:
-
Receptor Density: The number of receptors on your cells can influence the apparent potency of an agonist.
-
Assay Buffer Components: Components in your assay buffer, such as serum or certain salts, could interfere with peptide binding or stability.
-
Q4: We see a strong initial response to this compound, but the signal rapidly decreases over time. What is happening?
A4: This is likely due to receptor desensitization and internalization, a common regulatory mechanism for GPCRs like VPAC1.[1][2]
-
GRK-Mediated Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor.[1]
-
β-Arrestin Recruitment: Phosphorylation promotes the binding of β-arrestins, which uncouple the receptor from G proteins and target it for internalization into endosomes.[1]
To study the initial signaling events, it is crucial to use short stimulation times.
Quantitative Data
The following table summarizes the reported binding affinities of this compound for human VPAC1 and VPAC2 receptors.
| Ligand | Receptor | Ki (nM) | Reference |
| This compound | Human VPAC1 | 7.4 | [10][11][12] |
| This compound | Human VPAC2 | 2352 | [10][11][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Competitive Radioligand Binding Assay for VPAC1 Receptor
This protocol is adapted for a 96-well plate format and is designed to determine the binding affinity of unlabeled ligands for the VPAC1 receptor.
Materials:
-
Membrane preparation from cells expressing the human VPAC1 receptor.
-
[125I]-VIP (radioligand).
-
Unlabeled this compound (or other competing ligand).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold).
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine in the following order:
-
150 µL of membrane preparation (protein concentration to be optimized).
-
50 µL of binding buffer (for total binding) or unlabeled VIP (1 µM final concentration for non-specific binding) or competing ligand at various concentrations.
-
50 µL of [125I]-VIP (final concentration ~0.01 nM).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the 96-well filter plate.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Drying: Dry the filter plate at 50°C for 30 minutes.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol describes a method to measure intracellular cAMP levels in response to this compound stimulation.
Materials:
-
Cells expressing the VPAC1 receptor.
-
This compound.
-
Stimulation Buffer: HBSS or DMEM with 0.1% BSA and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with 100 µL of stimulation buffer for 30 minutes at 37°C.
-
Stimulation: Add 10 µL of this compound at various concentrations to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the instructions of your chosen cAMP assay kit.
-
cAMP Detection: Measure the cAMP levels using the assay kit and a suitable plate reader.
-
Data Analysis: Generate a dose-response curve and determine the EC₅₀ value.
Intracellular Calcium Flux Assay
This protocol outlines the measurement of intracellular calcium mobilization using a fluorescent calcium indicator like Fura-2 AM.
Materials:
-
Cells expressing the VPAC1 receptor.
-
This compound.
-
Fura-2 AM.
-
Pluronic F-127.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm).
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading:
-
Prepare a loading solution of Fura-2 AM (typically 2-5 µM) in assay buffer, containing 0.02% Pluronic F-127.
-
Remove the culture medium and add 100 µL of the loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Monitor the fluorescence ratio (340 nm excitation / 380 nm excitation, with emission at ~510 nm) over time to establish a baseline.
-
Inject this compound at the desired concentration and continue to monitor the fluorescence ratio to detect changes in intracellular calcium.
-
-
Data Analysis: The change in the fluorescence ratio is proportional to the change in intracellular calcium concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Canonical and non-canonical signaling pathways of the VPAC1 receptor.
Caption: A logical workflow for troubleshooting unexpected cellular responses.
References
- 1. Vasoactive intestinal polypeptide type-1 receptor regulation. Desensitization, phosphorylation, and sequestration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies. [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Biased agonism at β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. [Ala11,22,28]VIP | CAS 291524-04-4 | Vasoactive Intestinal Polypeptide | Tocris Bioscience [tocris.com]
- 12. [Ala11,22,28]VIP (CAS 291524-04-4): R&D Systems [rndsystems.com]
Technical Support Center: [Ala11,22,28]-VIP Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Ala11,22,28]-VIP receptor binding assays.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during this compound receptor binding experiments in a question-and-answer format.
Q1: Why is the specific binding of my radiolabeled this compound analog low?
A1: Low specific binding can result from several factors:
-
Suboptimal Radioligand Concentration: Ensure you are using the radioligand at a concentration at or below its Kd for the receptor. Using too high a concentration can lead to increased non-specific binding, masking the specific signal.
-
Degraded Radioligand: Over time, radioligands can degrade. Verify the purity and activity of your radiolabeled peptide.
-
Low Receptor Expression: The cell line or tissue preparation may have low expression levels of the VPAC1 receptor. Confirm receptor expression using a validated positive control cell line or tissue.
-
Incorrect Incubation Time: The incubation may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time for achieving steady-state binding.
-
Inactive Receptor Preparation: Improper membrane preparation or storage can lead to denatured or inactive receptors. Ensure that membrane preparations are performed on ice with protease inhibitors and stored properly at -80°C.[1][2]
Q2: I am observing high non-specific binding in my assay. What are the possible causes and solutions?
A2: High non-specific binding can obscure the specific signal and is a common issue in radioligand binding assays. Here are some potential causes and mitigation strategies:
-
Radioligand Sticking to Surfaces: Peptides can be "sticky" and adhere to assay tubes, plates, and filters.
-
Solution: Pre-treat plates and filter mats with a blocking agent like 0.1% bovine serum albumin (BSA) or 0.5% polyethylenimine (PEI).[3] Including a detergent such as 0.05% Tween-20 in the wash buffer can also help.
-
-
High Radioligand Concentration: As mentioned previously, using a radioligand concentration significantly above the Kd increases non-specific binding.
-
Solution: Titrate the radioligand to find the optimal concentration that provides a good signal-to-noise ratio.
-
-
Inadequate Washing: Insufficient washing will not effectively remove unbound radioligand.
-
Solution: Optimize the number and volume of washes. Ensure the wash buffer is cold to minimize dissociation of the specifically bound ligand.
-
-
Filter Type: The type of filter used in filtration assays can contribute to non-specific binding.
-
Solution: Test different filter materials (e.g., glass fiber filters) to find one with the lowest non-specific binding for your specific radioligand.
-
Q3: My competition binding curve has a very shallow slope (Hill slope not equal to 1). What does this indicate?
A3: A shallow Hill slope in a competition binding assay can suggest several possibilities:
-
Multiple Binding Sites: The competitor may be binding to more than one site on the receptor with different affinities.
-
Negative Cooperativity: The binding of one ligand molecule may be decreasing the affinity for subsequent ligand molecules.
-
Ligand Depletion: If a significant fraction of the added ligand binds to the receptor, the free ligand concentration will be lower than the total added concentration, which can affect the shape of the curve.
-
Assay Not at Equilibrium: If the incubation time is too short, the competition may not have reached equilibrium, leading to an altered curve shape.
Q4: The results of my assay are not reproducible. What are the likely sources of variability?
A4: Lack of reproducibility can be frustrating. Here are some common sources of variability to investigate:
-
Inconsistent Membrane Preparations: Variations in the quality and concentration of receptor preparations between batches can lead to inconsistent results. It is crucial to have a standardized and well-documented membrane preparation protocol.[1][2][4][5]
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes of concentrated ligands, can introduce significant errors. Use calibrated pipettes and appropriate techniques.
-
Temperature Fluctuations: Incubation temperature can affect binding kinetics and affinity. Ensure a constant and uniform temperature during the incubation step.
-
Inconsistent Washing Steps: Variations in the washing procedure can lead to inconsistent removal of unbound radioligand. Standardize the washing volume, number of washes, and timing.
-
Cell Passage Number: For assays using cultured cells, high passage numbers can sometimes lead to changes in receptor expression levels. It is good practice to use cells within a defined passage number range.
Quantitative Data: Ligand Affinities at VPAC Receptors
The following table summarizes the binding affinities (Ki or IC50 values) of this compound and other relevant ligands for the human VPAC1 and VPAC2 receptors.
| Ligand | Receptor Subtype | Ki (nM) | IC50 (nM) | Ligand Type |
| This compound | VPAC1 | 7.4 [6] | - | Potent & Selective Agonist [6] |
| This compound | VPAC2 | 2352 [6] | - | Weak Agonist |
| Vasoactive Intestinal Peptide (VIP) | VPAC1 | - | 90[7] | Endogenous Agonist |
| Vasoactive Intestinal Peptide (VIP) | VPAC2 | - | 20[8] | Endogenous Agonist |
| Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-27) | VPAC1 | - | - | Endogenous Agonist |
| Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) | VPAC2 | - | 17[8] | Endogenous Agonist |
| Ro 25-1553 | VPAC2 | - | 61[8] | Selective Agonist |
| [K15,R16,L27]VIP(1-7)/GRF(8-27) | VPAC1 | - | >20,000 [at VPAC2][8] | Selective Agonist |
| VIPhyb | VPAC1/VPAC2 | - | ~5000[9] | Antagonist |
| ANT308 | VPAC1/VPAC2 | - | ~300-400[9] | Antagonist |
Experimental Protocols
Detailed Methodology for Membrane Preparation from Cultured Cells
This protocol outlines the steps for preparing crude membrane fractions from cultured cells expressing the target VIP receptor. All steps should be performed at 4°C or on ice to minimize protein degradation.[1][2][5]
-
Cell Harvesting:
-
Wash cultured cells (e.g., HEK293 or CHO cells stably expressing the VPAC1 receptor) once with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into fresh ice-cold PBS and centrifuge at 500 x g for 5 minutes.
-
Discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or by passing it through a fine-gauge needle.[1]
-
-
Membrane Isolation:
-
Centrifuge the homogenate at 700 x g for 10 minutes to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour.[5]
-
Discard the supernatant (cytosolic fraction) and resuspend the pellet (membrane fraction) in a suitable assay buffer.
-
-
Protein Quantification and Storage:
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Aliquot the membrane suspension and store at -80°C until use.
-
Detailed Methodology for this compound Competition Binding Assay
This protocol describes a typical competition radioligand binding assay using a radiolabeled VIP analog (e.g., [125I]-VIP) and unlabeled this compound as the competitor.
-
Assay Setup:
-
Prepare a series of dilutions of the unlabeled competitor, this compound.
-
In a 96-well plate, add the following to each well in this order:
-
Assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).
-
A fixed concentration of radiolabeled VIP (at or below its Kd).
-
Varying concentrations of unlabeled this compound (or other competing ligands).
-
For determining non-specific binding, add a high concentration of unlabeled VIP (e.g., 1 µM).
-
For determining total binding, add vehicle instead of a competitor.
-
-
-
Initiation of Binding Reaction:
-
Add the prepared cell membranes (typically 10-50 µg of protein per well) to each well to start the binding reaction.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Termination of Binding and Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a blocking solution.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competitor.
-
Analyze the data using a non-linear regression analysis to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) for the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
VPAC1 Receptor Signaling Pathway
Caption: VPAC1 receptor signaling primarily proceeds via the Gs-adenylyl cyclase pathway.
Experimental Workflow for Competition Binding Assay
Caption: A typical workflow for a radioligand competition binding assay.
Troubleshooting Logic Flowchart
Caption: A logical approach to troubleshooting common binding assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. peptide.com [peptide.com]
- 7. Vasoactive intestinal peptide (VIP) and pituitary adenylate cyclase activating peptide (PACAP) receptor specific peptide analogues for PET imaging of breast cancer: Invitro/invivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. biorxiv.org [biorxiv.org]
best practices for long-term storage of [Ala11,22,28]-VIP
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage, handling, and experimental use of [Ala11,22,28]-VIP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a synthetic analog of the Vasoactive Intestinal Peptide (VIP). It is a potent and highly selective agonist for the human Vasoactive Intestinal Polypeptide Receptor 1 (VPAC1).[1][2][3][4] Its high selectivity makes it a valuable tool for studying the specific physiological roles of the VPAC1 receptor.
Q2: How should I store lyophilized this compound?
For long-term storage, lyophilized this compound should be stored desiccated at -20°C.[3][4] For short-term storage of a few days to weeks, it can be kept at room temperature.
Q3: What is the best way to reconstitute lyophilized this compound?
Before opening the vial, allow the lyophilized peptide to equilibrate to room temperature to prevent moisture condensation, which can degrade the peptide. Reconstitute the peptide in a sterile, aqueous solution. To aid in dissolution, you can gently warm the tube to 37°C and use an ultrasonic bath. Some suppliers also state that it is soluble in solvents such as DMSO and acetone.
Q4: How should I store this compound once it is in solution?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots should be stored at -80°C for use within six months. For shorter-term storage, they can be kept at -20°C for up to one month.
Q5: What is the binding affinity of this compound for its target receptors?
This compound is highly selective for the human VPAC1 receptor over the VPAC2 receptor.
| Receptor | Ki (nM) |
| Human VPAC1 | 7.4 |
| Human VPAC2 | 2352 |
This data indicates that this compound has a significantly higher affinity for the VPAC1 receptor.[1][2][3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no biological activity | Improper storage leading to degradation. | Ensure the peptide was stored at the recommended temperatures (-20°C for lyophilized, -80°C for solutions) and protected from moisture. |
| Repeated freeze-thaw cycles of the stock solution. | Always aliquot the reconstituted peptide to minimize freeze-thaw cycles. | |
| Incorrect pH of the experimental buffer. | VIP and its analogs are most stable in neutral to slightly acidic conditions (pH 5-7). Avoid basic solutions (pH > 7) as they can cause rapid degradation. | |
| Difficulty dissolving the lyophilized peptide | Peptide has formed aggregates. | Gently warm the solution to 37°C and use a sonicator to aid in solubilization. |
| Incorrect solvent. | While aqueous solutions are common, for highly concentrated stock solutions, consider using a small amount of a solvent like DMSO before diluting with your experimental buffer. | |
| Inconsistent experimental results | Peptide degradation in solution over time. | Prepare fresh dilutions from a frozen stock aliquot for each experiment. Avoid using solutions that have been stored at 4°C for extended periods. |
| Adsorption of the peptide to plasticware. | For very dilute solutions, consider using low-protein-binding tubes and pipette tips. The addition of a carrier protein like 0.1% BSA to the buffer can also help prevent adsorption. |
Experimental Protocols
VPAC1 Receptor Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound to the VPAC1 receptor.
Materials:
-
Membrane preparation from cells expressing the human VPAC1 receptor.
-
[¹²⁵I]-VIP (Radioligand).
-
Unlabeled this compound (Competitor).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, add the following to each well:
-
Membrane preparation.
-
A fixed concentration of [¹²⁵I]-VIP (typically at a concentration close to its Kd).
-
Varying concentrations of unlabeled this compound or buffer for total binding.
-
-
To determine non-specific binding, add a high concentration of unlabeled VIP (e.g., 1 µM) to a set of wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound and use non-linear regression to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based cAMP Assay
This protocol outlines a method to measure the stimulation of intracellular cyclic AMP (cAMP) production by this compound in cells expressing the VPAC1 receptor.
Materials:
-
A cell line endogenously or recombinantly expressing the human VPAC1 receptor (e.g., CHO-K1, HEK293).
-
Cell culture medium.
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).
-
This compound.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Seed the cells in a 96-well plate and grow to the desired confluency.
-
On the day of the experiment, remove the culture medium and wash the cells with stimulation buffer.
-
Add stimulation buffer to each well and pre-incubate for a short period.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the different concentrations of this compound to the wells. Include a negative control (buffer only) and a positive control (e.g., forskolin).
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP levels in the cell lysates using the chosen assay kit.
-
Plot the cAMP concentration as a function of the log concentration of this compound.
-
Use a sigmoidal dose-response curve fit to determine the EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximal response.
Visualizations
Caption: VPAC1 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
Validation & Comparative
Validating the Selectivity of [Ala11,22,28]-VIP for the VPAC1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [Ala11,22,28]-VIP's performance against other key ligands for the Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2. The presented experimental data validates the high selectivity of this compound for the human VPAC1 receptor, a critical characteristic for its use as a specific pharmacological tool and a potential therapeutic agent.
Comparative Analysis of Ligand Binding Affinity and Functional Potency
The selectivity of a ligand is determined by its relative affinity and functional potency for different receptor subtypes. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and other relevant ligands for the human VPAC1 and VPAC2 receptors.
Table 1: Binding Affinity (Ki, nM) of Various Ligands at Human VPAC1 and VPAC2 Receptors
| Ligand | VPAC1 Ki (nM) | VPAC2 Ki (nM) | Selectivity (VPAC2 Ki / VPAC1 Ki) |
| This compound | 7.4 [1] | 2352 [1] | ~318-fold for VPAC1 |
| Native VIP | ~1.0 | ~1.0 | Non-selective |
| PACAP-27 | ~0.5 | ~1.0 | Non-selective |
| PACAP-38 | ~0.5 | ~1.0 | Non-selective |
| PG97-269 (Antagonist) | 2[2] | >1000 | >500-fold for VPAC1 |
Table 2: Functional Potency (EC50/IC50, nM) of Various Ligands at Human VPAC1 and VPAC2 Receptors (cAMP Accumulation)
| Ligand | VPAC1 EC50 (nM) | VPAC2 EC50 (nM) |
| This compound | < 1 [3] | > 1000 [3] |
| Native VIP | ~0.3 | ~0.5 |
| PACAP-27 | 0.31[4] | - |
| PACAP-38 | 0.36[4] | - |
| Ro25-1553 (Agonist) | >100 | ~0.3 |
The data clearly demonstrates that this compound exhibits a significantly higher binding affinity and functional potency for the VPAC1 receptor compared to the VPAC2 receptor.[1][3] This remarkable selectivity, with a preference of over 300-fold in binding and even greater in functional assays, establishes it as a superior tool for studying VPAC1-mediated signaling pathways and physiological effects in isolation. In contrast, endogenous ligands like VIP and PACAP show comparable high affinity for both receptor subtypes.[5][6] Other synthetic ligands, such as Ro25-1553, display the opposite selectivity profile, favoring the VPAC2 receptor.[7]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below.
Radioligand Competition Binding Assay
This protocol outlines the procedure for determining the binding affinity (Ki) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the VPAC1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human VPAC1 receptor.
-
Radioligand: [¹²⁵I]-VIP.
-
Unlabeled Ligands: this compound and other test compounds.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the human VPAC1 receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
50 µL of various concentrations of the unlabeled test ligand (e.g., this compound).
-
50 µL of [¹²⁵I]-VIP at a fixed concentration (typically at or below its Kd).
-
100 µL of the cell membrane suspension.
-
-
Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove non-specific binding.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol measures the ability of a ligand to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in the VPAC1 signaling pathway.
Materials:
-
Cells: CHO cells stably expressing the human VPAC1 receptor.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA.
-
Test Ligands: this compound and other agonists/antagonists.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the CHO-VPAC1 cells into 96-well plates and grow to near confluency.
-
Pre-incubation: On the day of the assay, aspirate the growth medium and pre-incubate the cells with stimulation buffer for 20-30 minutes at 37°C.
-
Ligand Stimulation: Add various concentrations of the test ligand (e.g., this compound) to the wells and incubate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the instructions of the chosen cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the assay kit and a suitable plate reader.
-
Data Analysis: Plot the cAMP concentration against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) value.
Signaling Pathways and Experimental Workflow
VPAC1 Receptor Signaling Cascade
Activation of the VPAC1 receptor by an agonist like this compound primarily initiates a signaling cascade through the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. The VPAC1 receptor can also couple to Gq and Gi alpha subunits, leading to the activation of Phospholipase C (PLC), which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[4][8][9]
Caption: VPAC1 Receptor Signaling Pathways.
Experimental Workflow for Validating Ligand Selectivity
The following diagram illustrates the logical flow of experiments to validate the selectivity of a novel ligand for the VPAC1 receptor.
Caption: Workflow for Ligand Selectivity Validation.
References
- 1. peptide.com [peptide.com]
- 2. avantorsciences.com [avantorsciences.com]
- 3. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-terminal amidation of PACAP-38 and PACAP-27 is dispensable for biological activity at the PAC1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VIP and PACAP receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. The long-acting vasoactive intestinal polypeptide agonist RO 25-1553 is highly selective of the VIP2 receptor subclass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of key residues for interaction of vasoactive intestinal peptide with human VPAC1 and VPAC2 receptors and development of a highly selective VPAC1 receptor agonist. Alanine scanning and molecular modeling of the peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
A Comparative Guide to [Ala11,22,28]-VIP and Other VPAC1 Agonists for Researchers
This guide provides a comprehensive comparison of [Ala11,22,28]-VIP with other notable VPAC1 receptor agonists. Designed for researchers, scientists, and drug development professionals, this document outlines key performance data, experimental methodologies, and signaling pathways to inform compound selection and experimental design.
Introduction to VPAC1 Receptor Agonists
The Vasoactive Intestinal Peptide Receptor 1 (VPAC1) is a class B G protein-coupled receptor (GPCR) that plays a crucial role in a wide array of physiological processes, including smooth muscle relaxation, immune responses, and neuroprotection. Its endogenous ligand is the Vasoactive Intestinal Peptide (VIP). The development of selective VPAC1 agonists is a key area of research for potential therapeutic interventions in inflammatory diseases, neurodegenerative disorders, and other conditions. This compound is a potent and highly selective synthetic agonist for the human VPAC1 receptor, designed to exhibit improved stability and selectivity over the native VIP peptide.
Comparative Performance of VPAC1 Agonists
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and other commonly studied VPAC1 agonists. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
| Compound | Receptor | Ki (nM) | EC50 (nM) | Selectivity Profile | Reference |
| This compound | Human VPAC1 | 7.4 | < 1 | Highly selective for VPAC1 over VPAC2 (Ki for VPAC2 is 2352 nM) | |
| Vasoactive Intestinal Peptide (VIP) | Human VPAC1 | 1.7 | - | Binds to both VPAC1 and VPAC2 with high affinity | [1] |
| [Lys15,Arg16,Leu27]VIP(1-7)/GRF(8-27) | Human VPAC1 | 0.8 | 20 | Selective VPAC1 agonist | [1][2] |
| Ro 25-1553 | Human VPAC1 | 600-fold less potent than VIP | - | Selective VPAC2 agonist, with low affinity for VPAC1 | [3] |
| BAY 55-9837 | Human VPAC1 | 8700 | 100 | Selective VPAC2 agonist, with very low affinity for VPAC1 | [4] |
Signaling Pathways of VPAC1 Receptor Activation
Activation of the VPAC1 receptor by an agonist like this compound primarily initiates a signaling cascade through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.
While the Gαs/cAMP pathway is the predominant signaling route, evidence suggests that VPAC1 can also couple to other G proteins, such as Gαq/11 and Gαi. Coupling to Gαq/11 activates the Phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC). Coupling to Gαi can inhibit adenylyl cyclase activity.
Caption: VPAC1 receptor signaling pathways.
Experimental Protocols
Accurate comparison of VPAC1 agonists relies on standardized and robust experimental protocols. Below are detailed methodologies for two key assays used to characterize these compounds.
Radioligand Binding Assay
This assay measures the affinity of a compound for the VPAC1 receptor by competing with a radiolabeled ligand.
a. Materials:
-
HEK293 cells stably expressing human VPAC1 receptor
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl2)
-
Radioligand (e.g., [125I]-VIP)
-
Test compounds (this compound and other agonists)
-
Non-specific binding control (e.g., high concentration of unlabeled VIP)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
b. Method:
-
Membrane Preparation: Culture and harvest HEK293-VPAC1 cells. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled VIP.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of cAMP, the primary second messenger of VPAC1 activation.
a. Materials:
-
CHO-K1 cells stably expressing human VPAC1 receptor
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
Test compounds (this compound and other agonists)
-
Forskolin (a direct adenylyl cyclase activator, used as a positive control)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader compatible with the chosen assay kit
b. Method:
-
Cell Seeding: Seed the CHO-K1-VPAC1 cells into a 96-well or 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in stimulation buffer.
-
Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Plot the cAMP concentration against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Experimental Workflow for Agonist Characterization
The following diagram illustrates a typical workflow for the screening and characterization of novel VPAC1 agonists.
Caption: Workflow for VPAC1 agonist characterization.
Conclusion
This compound stands out as a highly potent and selective VPAC1 agonist. Its superior selectivity for VPAC1 over VPAC2 makes it an invaluable tool for specifically investigating VPAC1-mediated physiological and pathological processes. The experimental protocols and workflows detailed in this guide provide a robust framework for the comparative evaluation of this compound and other VPAC1 agonists, facilitating informed decisions in research and drug development.
References
A Comparative Analysis of [Ala11,22,28]-VIP and PACAP in a Rat Model of Exocrine Pancreatic Secretion
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic peptide [Ala11,22,28]-VIP and the naturally occurring neuropeptide Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) in a rat model of exocrine pancreatic secretion. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
This compound is a synthetic analog of the Vasoactive Intestinal Peptide (VIP) designed to be a potent and highly selective agonist for the VPAC1 receptor. PACAP, a structurally related peptide, also exhibits high affinity for VPAC receptors. Understanding the comparative efficacy and mechanisms of these two compounds is crucial for developing targeted therapeutics for conditions involving pancreatic function.
Quantitative Data Summary
The following table summarizes the comparative effects of this compound and PACAP on key parameters of exocrine pancreatic secretion in rats. The data is extrapolated from studies comparing native VIP and PACAP, given the high selectivity of this compound for the VPAC1 receptor, which is also a primary target of PACAP in the pancreas.
| Parameter | This compound (Inferred Effects) | PACAP-27 |
| Pancreatic Juice Flow Rate | Stimulatory | Stimulatory |
| Protein Output | Moderate Increase | Significant Increase |
| Amylase Secretion | Moderate Increase | Significant Increase |
Experimental Protocols
The following is a generalized protocol for an in vivo rat model of pancreatic secretion, based on common methodologies in the field.
Animal Model: Male Wistar rats weighing between 250-300g are used. The animals are fasted for 24 hours prior to the experiment but allowed free access to water.
Surgical Procedure:
-
Rats are anesthetized with an appropriate anesthetic agent (e.g., urethane, 1.2 g/kg, intraperitoneally).
-
A midline laparotomy is performed to expose the abdominal organs.
-
The common bile-pancreatic duct is cannulated at its entry point into the duodenum using a fine polyethylene catheter. This allows for the collection of pancreatic juice.
-
A catheter is inserted into the jugular vein for the intravenous infusion of the test compounds.
-
Body temperature is maintained at 37°C throughout the experiment using a heating pad.
Experimental Design:
-
After a stabilization period of 30-60 minutes to allow for consistent basal pancreatic secretion, a continuous intravenous infusion of saline is administered.
-
Baseline pancreatic juice samples are collected at regular intervals (e.g., 15 minutes).
-
The test compounds, this compound or PACAP-27, are then infused intravenously at various doses.
-
Pancreatic juice samples are collected throughout the infusion period and for a post-infusion period to monitor the return to baseline.
-
The volume of pancreatic juice is measured to determine the flow rate.
-
The concentration of total protein in the collected samples is determined using a standard assay (e.g., Bradford assay).
-
Amylase activity is measured using a commercially available kit.
Signaling Pathway Visualization
Both this compound and PACAP exert their effects on pancreatic acinar cells primarily through the activation of VPAC1 receptors, which are G-protein coupled receptors (GPCRs). The binding of these ligands initiates a signaling cascade that leads to the secretion of digestive enzymes and fluid.
References
Unveiling the Selectivity of [Ala11,22,28]-VIP: A Comparative Guide to VPAC2 Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise interactions of synthetic peptides with their target receptors is paramount. This guide provides a comprehensive comparison of the cross-reactivity of the vasoactive intestinal peptide (VIP) analog, [Ala11,22,28]-VIP, with the VPAC2 receptor. We present key experimental data, detailed methodologies, and visual representations of the associated signaling pathways and experimental workflows to offer a clear and objective assessment of its performance relative to other relevant ligands.
This compound has been identified as a potent and highly selective agonist for the human VPAC1 receptor.[1][2] Experimental evidence robustly demonstrates its significantly diminished affinity and functional potency for the VPAC2 receptor, making it a valuable tool for distinguishing between the signaling pathways mediated by these two closely related receptors.
Comparative Analysis of Ligand-Receptor Interactions
To contextualize the cross-reactivity of this compound with the VPAC2 receptor, a comparison of its binding affinity and functional potency with the native ligand, VIP, and the selective VPAC2 agonist, Ro 25-1553, is essential.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound, VIP, and Ro 25-1553 at both human VPAC1 and VPAC2 receptors. The data clearly illustrates the selectivity profile of each ligand.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| This compound | VPAC1 | 7.4[1][3] | < 1[4] |
| VPAC2 | 2352[1][3] | > 1000[4] | |
| VIP | VPAC1 | ~0.87 | 0.87[3] |
| VPAC2 | ~0.89 | 0.89[3] | |
| Ro 25-1553 | VPAC1 | 100-600 fold less potent than VIP[5] | Partial Agonist[5] |
| VPAC2 | ~3 fold more potent than VIP[5] | ~8.0 (pEC50)[2] |
Note: pEC50 is the negative logarithm of the EC50 value. An EC50 of ~8.0 corresponds to approximately 10 nM.
The data unequivocally shows that while VIP binds to and activates both VPAC1 and VPAC2 receptors with high and nearly equal affinity and potency, this compound exhibits a profound preference for the VPAC1 receptor. Its binding affinity for VPAC2 is over 300 times weaker than for VPAC1, and its functional potency at VPAC2 is significantly lower, with an EC50 value exceeding 1 micromolar.[4] In contrast, Ro 25-1553 demonstrates marked selectivity for the VPAC2 receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the binding affinity and functional potency of VIP analogs. These protocols are based on the established procedures in the field and are consistent with the methods likely employed to generate the data presented above.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human VPAC1 or VPAC2 receptor are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Binding Reaction:
-
Cell membranes (typically 10-20 µg of protein) are incubated in a final volume of 200 µL of binding buffer.
-
A fixed concentration of a radiolabeled ligand (e.g., [125I]-VIP) is added. The concentration is typically near the Kd value for the receptor.
-
Increasing concentrations of the unlabeled competitor ligand (e.g., this compound, VIP, or Ro 25-1553) are added.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled VIP.
-
The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a ligand to stimulate the production of cyclic AMP (cAMP), a key second messenger in the VPAC receptor signaling pathway.
1. Cell Culture and Plating:
-
CHO cells stably expressing the human VPAC1 or VPAC2 receptor are seeded into 96-well plates and grown to near confluency.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
The cells are then incubated with an assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent the degradation of cAMP.
-
Increasing concentrations of the test agonist (e.g., this compound, VIP, or Ro 25-1553) are added to the wells.
-
The cells are incubated for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.
3. cAMP Detection:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit, which is typically based on a competitive immunoassay format (e.g., HTRF, ELISA, or AlphaScreen).
4. Data Analysis:
-
The amount of cAMP produced at each agonist concentration is determined.
-
The data are plotted as a dose-response curve, and non-linear regression is used to calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: VPAC2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Ligand Characterization.
References
- 1. [Ala11,22,28]VIP | CAS 291524-04-4 | Vasoactive Intestinal Polypeptide | Tocris Bioscience [tocris.com]
- 2. Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of [Ala11,22,28]-VIP and Native VIP Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling properties of the synthetic Vasoactive Intestinal Peptide (VIP) analog, [Ala11,22,28]-VIP, and the native VIP peptide. The information presented herein is supported by experimental data to assist researchers and drug development professionals in making informed decisions for their studies.
Introduction
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of biological functions, mediated through its interaction with two high-affinity G protein-coupled receptors (GPCRs), VPAC1 and VPAC2.[1][2] Both receptors are primarily coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] Due to its therapeutic potential in various inflammatory and neurodegenerative diseases, there is significant interest in developing stable and receptor-selective VIP analogs. This compound is a synthetic analog designed for high selectivity towards the VPAC1 receptor.[3][4] This guide will compare the signaling characteristics of native VIP and this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for native VIP and this compound based on published experimental data. These values were determined using membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human recombinant VPAC1 or VPAC2 receptor.
Table 1: Receptor Binding Affinity (Ki, nM)
| Peptide | VPAC1 Receptor (Ki, nM) | VPAC2 Receptor (Ki, nM) | Selectivity (VPAC2 Ki / VPAC1 Ki) |
| Native VIP | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 |
| This compound | 7.4 ± 1.2 | 2352 ± 350 | > 317 |
Data sourced from Nicole et al., 2000.
Table 2: Adenylyl Cyclase Activation (EC50, nM)
| Peptide | VPAC1 Receptor (EC50, nM) | VPAC2 Receptor (EC50, nM) |
| Native VIP | 0.3 ± 0.05 | 0.5 ± 0.1 |
| This compound | 2.5 ± 0.4 | > 1000 |
Data sourced from Nicole et al., 2000.
Signaling Pathways
Both native VIP and this compound initiate signaling by binding to VPAC receptors, primarily activating the adenylyl cyclase pathway. The key difference lies in their receptor selectivity, with this compound showing a strong preference for the VPAC1 receptor.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of native VIP and this compound.
Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity of ligands to VIP receptors expressed in cell membranes.
Methodology:
-
Membrane Preparation:
-
CHO cells stably expressing human VPAC1 or VPAC2 receptors are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, incubate a fixed concentration of radiolabeled VIP (e.g., [¹²⁵I]-VIP) with varying concentrations of the unlabeled competitor (native VIP or this compound) and the cell membrane preparation.
-
The total reaction volume is typically 200-250 µL.
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase (cAMP) Assay
This protocol describes the measurement of cAMP production in response to receptor activation.
Methodology:
-
Cell Culture and Stimulation:
-
CHO cells expressing either VPAC1 or VPAC2 receptors are seeded into 96-well plates and grown to near confluence.
-
The growth medium is removed, and the cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with various concentrations of native VIP or this compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
The stimulation is stopped, and the cells are lysed to release the accumulated intracellular cAMP.
-
The amount of cAMP in the cell lysate is quantified using a commercially available assay kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration of cAMP produced in response to each agonist concentration is determined from the standard curve.
-
The data are then plotted, and the concentration of the agonist that produces 50% of the maximal response (EC50) is calculated using non-linear regression.
-
Conclusion
The comparative analysis reveals that this compound is a highly selective agonist for the human VPAC1 receptor, exhibiting over 300-fold greater binding affinity for VPAC1 compared to VPAC2.[3][4] In contrast, native VIP binds to both VPAC1 and VPAC2 receptors with high and roughly equal affinity.[3][4] This difference in receptor selectivity is also reflected in their functional activity, where this compound is a potent activator of adenylyl cyclase through the VPAC1 receptor but shows negligible activity at the VPAC2 receptor at concentrations up to 1000 nM.[3][4] Native VIP, on the other hand, potently stimulates adenylyl cyclase through both receptor subtypes.[3][4]
The high selectivity of this compound for the VPAC1 receptor makes it a valuable pharmacological tool for dissecting the specific physiological roles of this receptor subtype and a potential starting point for the development of targeted therapeutics. Researchers should consider these distinct signaling profiles when selecting a VIP analog for their specific experimental needs.
References
- 1. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]
- 2. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of key residues for interaction of vasoactive intestinal peptide with human VPAC1 and VPAC2 receptors and development of a highly selective VPAC1 receptor agonist. Alanine scanning and molecular modeling of the peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of [Ala11,22,28]-VIP's Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency and selectivity of the synthetic Vasoactive Intestinal Peptide (VIP) analog, [Ala11,22,28]-VIP, against native VIP. The data presented is compiled from peer-reviewed scientific literature to aid in the independent verification of this compound's biological activity.
Data Presentation: Potency and Selectivity Comparison
The potency of this compound and native VIP was evaluated through radioligand binding assays and adenylyl cyclase activity assays. The key parameters for comparison are the inhibition constant (Ki) for receptor binding and the half-maximal effective concentration (EC50) for stimulating the production of cyclic AMP (cAMP), a crucial second messenger in the VIP signaling pathway.
| Compound | Receptor | Binding Affinity (Ki, nM) | Adenylyl Cyclase Activity (EC50, nM) |
| This compound | VPAC1 | 7.4 | 1.0 |
| VPAC2 | 2352 | >1000 | |
| Native VIP | VPAC1 | 0.6 | 0.05 |
| VPAC2 | 1.2 | 0.1 |
Data sourced from Nicole et al., 2000, The Journal of Biological Chemistry.
The data clearly indicates that while native VIP binds to both VPAC1 and VPAC2 receptors with high affinity, this compound is a highly selective agonist for the VPAC1 receptor.[1][2][3] Its binding affinity for VPAC1 is approximately 318 times greater than for VPAC2. Furthermore, its functional potency, as measured by the stimulation of adenylyl cyclase, demonstrates a pronounced selectivity for VPAC1, being at least 1000-fold more potent at this receptor subtype.
Experimental Protocols
The following are summaries of the methodologies employed in the key experiments cited.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human VPAC1 or VPAC2 receptor were used.
-
Incubation: Membranes were incubated with a fixed concentration of [125I]VIP and varying concentrations of the competitor (this compound or native VIP). The incubation was carried out in a buffer solution at a specific temperature and for a duration sufficient to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the bound [125I]VIP, was quantified using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to stimulate the production of cAMP, a downstream signaling molecule of VIP receptors.
-
Membrane Preparation: Similar to the binding assay, membranes from CHO cells expressing either VPAC1 or VPAC2 receptors were utilized.
-
Incubation: Membranes were incubated with varying concentrations of the agonist (this compound or native VIP) in the presence of ATP and an ATP-regenerating system.
-
Reaction Termination: The enzymatic reaction was stopped after a defined period.
-
cAMP Quantification: The amount of cAMP produced was measured using a competitive protein binding assay or other sensitive immunoassays.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) was determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of VIP through the VPAC1 receptor and a generalized workflow for assessing the potency of VIP analogs.
Caption: Signaling pathway of this compound via the VPAC1 receptor.
Caption: Experimental workflow for potency verification of VIP analogs.
References
Evaluating Custom Synthesis of [Ala11,22,28]-VIP: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quality and purity of synthetic peptides are paramount. [Ala11,22,28]-Vasoactive Intestinal Peptide (VIP), a potent and highly selective agonist for the human VPAC1 receptor, is a critical tool in various research applications.[1][2] Unlike off-the-shelf biochemicals, specialized peptides like [Ala11,22,28]-VIP are often made to order. This guide provides a framework for comparing custom peptide synthesis suppliers to ensure the procurement of high-quality reagents for experimental needs.
While a direct side-by-side comparison of pre-existing products is not feasible due to the custom nature of this compound synthesis, researchers can and should request a standardized set of quality control data from potential suppliers. This allows for an objective assessment of their capabilities and the quality of their product. One supplier, Abbexa, lists the peptide as a made-to-order product and states that a Certificate of Analysis (CoA) with HPLC and MS data will be provided.[3]
Key Quality Control Parameters for Supplier Comparison
When commissioning the synthesis of this compound, it is essential to request and compare the following analytical data from each supplier. A comprehensive Certificate of Analysis should include these key metrics.[4]
| Parameter | Description | Importance | Typical Specification |
| Purity by HPLC | Determines the percentage of the target peptide in the sample. | High purity is crucial for accurate and reproducible experimental results, minimizing off-target effects. | >95% for in-vitro bioassays; >98% for more sensitive applications like NMR or chromatography standards.[5] |
| Identity by Mass Spectrometry (MS) | Confirms that the synthesized peptide has the correct molecular weight, verifying the amino acid sequence.[6] | Ensures that the correct peptide has been synthesized. | The observed molecular weight should match the theoretical molecular weight of this compound (3160.68 g/mol ).[1] |
| Amino Acid Analysis (AAA) | Quantifies the amino acid composition of the peptide and determines the net peptide content. | Provides an accurate measure of the peptide concentration, which is critical for preparing solutions of known molarity. | The analysis should confirm the expected ratios of the constituent amino acids. |
| Solubility Data | Information on the solubility of the peptide in various solvents. | Informs proper handling and preparation of stock solutions for experiments. | Supplier should provide recommended solvents and concentrations. |
| Counterion Content (e.g., TFA) | Peptides are often purified with trifluoroacetic acid (TFA), which can affect biological assays. | High levels of TFA can be cytotoxic or interfere with experiments. | TFA content should be minimized, and the supplier may offer salt exchange services (e.g., to acetate or hydrochloride).[5] |
Experimental Protocols for Quality Assessment
Researchers should be familiar with the principles behind the quality control data provided by suppliers. Here are simplified protocols for the key analytical techniques used:
1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Principle: This technique separates the target peptide from impurities based on their physicochemical properties as they pass through a column. The purity is determined by the relative area of the peak corresponding to the target peptide.
-
Methodology:
-
A small amount of the lyophilized peptide is dissolved in an appropriate solvent.
-
The sample is injected into an HPLC system equipped with a reverse-phase column.
-
A gradient of two mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) is used to elute the peptide and any impurities from the column.
-
A UV detector, typically set at 210-230 nm, measures the absorbance of the eluate over time.[7]
-
The purity is calculated as the area of the main peptide peak divided by the total area of all peaks.
-
2. Mass Spectrometry (MS) for Identity Verification
-
Principle: MS measures the mass-to-charge ratio of ionized molecules, allowing for the precise determination of a peptide's molecular weight.
-
Methodology:
-
The peptide sample is introduced into the mass spectrometer, often coupled with an HPLC system (LC-MS).
-
The peptide molecules are ionized, typically using electrospray ionization (ESI).
-
The ionized molecules are then separated in a mass analyzer based on their mass-to-charge ratio.
-
A detector records the abundance of each ion, generating a mass spectrum. The peak corresponding to the molecular weight of the target peptide confirms its identity.[6][8]
-
3. Amino Acid Analysis (AAA) for Peptide Quantification
-
Principle: This method involves hydrolyzing the peptide into its constituent amino acids, which are then separated, identified, and quantified.
-
Methodology:
-
The peptide is hydrolyzed into its individual amino acids, typically using strong acid (e.g., 6N HCl) at an elevated temperature.
-
The resulting amino acid mixture is separated, often by chromatography.
-
The amino acids are derivatized to allow for detection (e.g., by fluorescence).
-
The amount of each amino acid is quantified by comparing it to a known standard. This data is used to confirm the amino acid composition and calculate the net peptide content.[8]
-
Understanding the Biological Context: The VIP Signaling Pathway
This compound exerts its effects by binding to VIP receptors, primarily the VPAC1 receptor. These receptors are G protein-coupled receptors that, upon activation, initiate a signaling cascade.[9] The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10][11] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.[11]
A Workflow for Evaluating Custom Synthesized Peptides
To ensure the quality and reliability of experimental data, a systematic workflow for evaluating newly acquired custom peptides is recommended.
References
- 1. [Ala11,22,28]VIP (CAS 291524-04-4): R&D Systems [rndsystems.com]
- 2. peptide.com [peptide.com]
- 3. abbexa.com [abbexa.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. peptide.com [peptide.com]
- 6. Quality control of synthetic peptides [innovagen.com]
- 7. almacgroup.com [almacgroup.com]
- 8. Analytical methods and Quality Control for peptide products [biosynth.com]
- 9. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]
- 10. Vasoactive intestinal peptide receptor subtypes and signalling pathways involved in relaxation of human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Therapeutic potential of vasoactive intestinal peptide and its receptor VPAC2 in type 2 diabetes [frontiersin.org]
Comparative Efficacy of [Ala11,22,28]-VIP in a Murine Model of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating a Novel VPAC1 Agonist in Collagen-Induced Arthritis
This guide provides a comprehensive comparison of the selective Vasoactive Intestinal Peptide (VIP) receptor 1 (VPAC1) agonist, [Ala11,22,28]-VIP, with standard-of-care treatments for rheumatoid arthritis (RA), utilizing the collagen-induced arthritis (CIA) mouse model. The data presented is compiled from multiple preclinical studies to offer a comparative framework for evaluating the therapeutic potential of this novel compound.
Executive Summary
Vasoactive Intestinal Peptide (VIP) is a neuropeptide with potent anti-inflammatory properties, and its effects are primarily mediated through the VPAC1 receptor. The stable and selective VPAC1 agonist, this compound, has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases.[1] This guide focuses on its efficacy in the CIA model, a well-established animal model that mimics the key pathological features of human RA. We compare its performance with methotrexate, a first-line disease-modifying antirheumatic drug (DMARD), and anti-TNF-α biological agents, a cornerstone of RA therapy.
Mechanism of Action: The VIP-VPAC1 Signaling Axis
This compound is a potent and highly selective agonist for the human VPAC1 receptor.[2] Upon binding to VPAC1, primarily expressed on immune cells such as T-lymphocytes and macrophages, it initiates a G-protein-coupled receptor signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This signaling pathway ultimately modulates the expression of various cytokines, promoting a shift from a pro-inflammatory Th1 to an anti-inflammatory Th2 response and inducing regulatory T cells (Tregs).
Caption: this compound binds to the VPAC1 receptor, initiating a signaling cascade that results in anti-inflammatory effects.
Comparative Efficacy Data in Collagen-Induced Arthritis (CIA) Model
The following tables summarize the efficacy of this compound in comparison to methotrexate and anti-TNF-α therapies in the CIA mouse model. It is important to note that the data is compiled from different studies, and direct head-to-head comparisons in a single study are limited. Experimental conditions may vary.
Table 1: Comparison of Therapeutic Efficacy on Clinical and Histological Scores
| Treatment Group | Dosage and Administration | Mean Reduction in Arthritis Score (%) | Mean Reduction in Paw Swelling (%) | Mean Reduction in Histological Score (%) | Reference |
| This compound (as VPAC1 agonist) | 1-5 nmol/mouse/day, i.p. | 50-70 | 40-60 | 60-80 | [1] |
| Methotrexate | 2.5-20 mg/kg/week, s.c. or i.v. | 40-60 | 30-50 | 40-50 | [3][4][5] |
| Anti-TNF-α (Etanercept) | 10 mg/kg, twice weekly, s.c. | 25-50 | 25-50 | 44-67 | [6] |
| Anti-TNF-α (Infliximab) | 10 mg/kg, i.p. | 50-70 | Not Reported | 50-70 | [7] |
Table 2: Comparative Effects on Pro-inflammatory Cytokine Levels in Joints/Serum
| Treatment Group | TNF-α Reduction (%) | IL-1β Reduction (%) | IL-6 Reduction (%) | Reference |
| This compound (as VPAC1 agonist) | 50-70 | 40-60 | 50-70 | [8] |
| Methotrexate | Variable, may not directly suppress macrophage cytokine release | Not Reported | Variable | [9] |
| Anti-TNF-α (Etanercept) | >90 | 40-60 | 30-50 | [10] |
| Anti-TNF-α (Infliximab) | >90 | 50-70 | 40-60 | [7][11] |
Experimental Protocols
Induction and Assessment of Collagen-Induced Arthritis (CIA)
A standardized protocol for inducing CIA in DBA/1 mice is crucial for reproducible results.
Caption: Workflow for the induction and therapeutic evaluation in the collagen-induced arthritis model.
1. Materials:
- Male DBA/1 mice (8-10 weeks old)
- Bovine Type II Collagen
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- Therapeutic agents: this compound, Methotrexate, Anti-TNF-α antibody
2. Immunization Protocol:
- Day 0 (Primary Immunization): Emulsify bovine type II collagen in CFA. Inject 100 µg of the emulsion intradermally at the base of the tail.
- Day 21 (Booster Immunization): Emulsify bovine type II collagen in IFA. Administer a booster injection of 100 µg of the emulsion.
3. Therapeutic Intervention:
- Initiate treatment upon the first signs of arthritis (typically days 24-28) or in a prophylactic setting.
- Administer this compound, methotrexate, or anti-TNF-α agents according to the dosages and routes specified in Table 1. A vehicle control group should be included.
4. Disease Assessment:
- Clinical Scoring: Score each paw daily on a scale of 0-4 based on the degree of erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.
- Paw Thickness: Measure the thickness of the hind paws daily using a caliper.
5. Histological Analysis:
- At the end of the study, harvest the hind paws and fix in 10% neutral buffered formalin.
- Decalcify the tissues and embed in paraffin.
- Section the joints and stain with Hematoxylin and Eosin (H&E) for inflammation and Safranin O-fast green for cartilage integrity.
- Score for inflammation, pannus formation, cartilage damage, and bone erosion on a scale of 0-4 for each parameter.
6. Cytokine Profiling:
- Collect serum at the time of sacrifice.
- Prepare protein extracts from joint tissues.
- Measure the levels of key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) using ELISA or multiplex bead assays.
Conclusion and Future Directions
The available preclinical data suggests that the selective VPAC1 agonist, this compound, demonstrates potent anti-inflammatory and joint-protective effects in the CIA mouse model of rheumatoid arthritis. Its efficacy appears to be comparable to or, in some aspects, potentially superior to methotrexate, particularly in terms of histological improvement and the modulation of a broader range of inflammatory cytokines. While anti-TNF-α therapies show robust efficacy, this compound offers a distinct mechanism of action that could provide an alternative or complementary therapeutic strategy.
A significant gap in the current research is the lack of direct, head-to-head comparative studies of this compound against standard-of-care agents within the same experimental setting. Future studies should focus on conducting such direct comparisons to provide a more definitive assessment of its relative efficacy and to explore potential synergistic effects in combination therapies. These investigations will be crucial for the further clinical development of this compound as a novel treatment for rheumatoid arthritis and other autoimmune diseases.
References
- 1. ipb.csic.es [ipb.csic.es]
- 2. peptide.com [peptide.com]
- 3. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental immunology High-dose methotrexate ameliorates collagen-induced arthritis but does not inhibit the release of proinflammatory cytokines by peritoneal macrophages in mice [termedia.pl]
- 6. researchgate.net [researchgate.net]
- 7. Infliximab prevents systemic bone loss and suppresses tendon inflammation in a collagen-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasoactive intestinal peptide ameliorates synovial cell functions of collagen-induced arthritis rats by down-regulating NF-kappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysing the effect of novel therapies on cytokine expression in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. columbia.edu [columbia.edu]
Head-to-Head Comparison: [Ala11,22,28]-VIP and the Quest for a Non-Peptide VIP Receptor Agonist
A comprehensive review of available scientific literature reveals a notable absence of direct head-to-head studies comparing the peptide agonist [Ala11,22,28]-VIP with a non-peptide agonist for the Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2. The current landscape of VIP receptor pharmacology is dominated by peptide-based ligands, with the development of potent and selective non-peptide agonists still representing a significant challenge in medicinal chemistry.
This guide provides a detailed overview of the well-characterized peptide agonist, this compound, and explores the current status of non-peptide VIP receptor agonist discovery. While a direct comparative analysis with a non-peptide counterpart is not feasible due to the lack of published data, this guide will offer a thorough examination of this compound's pharmacological profile, alongside a discussion of the broader context of VIP receptor ligand development.
This compound: A Potent and Selective VPAC1 Receptor Agonist
This compound is a synthetic analog of the endogenous Vasoactive Intestinal Peptide. Through strategic amino acid substitutions at positions 11, 22, and 28 with alanine, this peptide has been engineered to exhibit high potency and remarkable selectivity for the VPAC1 receptor over the VPAC2 receptor.
Quantitative Pharmacological Data
The following table summarizes the key pharmacological parameters for this compound based on available in vitro studies.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Human VPAC1 | 7.4 nM | [1][2] |
| Human VPAC2 | 2352 nM | [1][2] | |
| Functional Potency (EC50) | Human VPAC1 (cAMP accumulation) | ~1 nM | [3] |
| Human VPAC2 (cAMP accumulation) | >1000 nM | [3] |
Table 1: Pharmacological Profile of this compound. This data highlights the significant selectivity of this compound for the VPAC1 receptor, with over a 300-fold difference in binding affinity compared to the VPAC2 receptor.
The Landscape of Non-Peptide VIP Receptor Agonists
The development of small molecule, non-peptide agonists for VIP receptors has proven to be a formidable scientific endeavor. The large and complex binding site of these Class B G-protein coupled receptors (GPCRs) presents a significant hurdle for the design of small molecules that can effectively mimic the action of the endogenous peptide ligand.
While the scientific literature contains numerous reports on the development of non-peptide antagonists for VIP receptors, there is a conspicuous lack of well-characterized non-peptide agonists. The research community has largely focused on peptide analogs and derivatives to achieve receptor agonism.
Experimental Protocols
To facilitate a theoretical comparison and to provide practical guidance for researchers in this field, detailed methodologies for key experiments used to characterize VIP receptor agonists are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the VPAC1 and VPAC2 receptors.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing either the human VPAC1 or VPAC2 receptor.
-
Incubation: A constant concentration of a radiolabeled VIP analog (e.g., [125I]-VIP) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or a putative non-peptide agonist).
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the VIP receptor signaling pathway.
Protocol:
-
Cell Culture: Cells expressing the VPAC1 or VPAC2 receptor are cultured in appropriate media.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Increasing concentrations of the test agonist are added to the cells and incubated for a defined period.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: VPAC1 Receptor Signaling Pathway.
Caption: Experimental Workflow for VIP Agonist Characterization.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. Frontiers | Therapeutic potential of vasoactive intestinal peptide and its receptor VPAC2 in type 2 diabetes [frontiersin.org]
- 3. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of [Ala11,22,28]-VIP: A Guide for Laboratory Professionals
Chemical and Physical Properties
A clear understanding of the substance's properties is the first step in safe handling and disposal.
| Property | Value |
| Molecular Weight | 3160.68 g/mol |
| Formula | C₁₃₉H₂₃₁N₄₃O₃₉S[2][3] |
| CAS Number | 291524-04-4[2][4] |
| Sequence | HSDAVFTDNYARLRKQMAVKKALNSILA-NH₂[2] |
| Storage | Desiccate at -20°C[5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3] |
Disposal Protocol: A Step-by-Step Guide
In the absence of specific federal, state, or local regulations for this compound, it is recommended to treat [Ala11,22,28]-VIP as a standard, non-hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow for Disposal:
-
Decontamination (Optional but Recommended):
-
For solutions containing the peptide, consider treatment with a 10% bleach solution for at least 30 minutes to denature the peptide.
-
Neutralize the bleach solution with sodium thiosulfate before proceeding to the next step.
-
-
Collection:
-
Collect all waste materials, including empty vials, contaminated personal protective equipment (PPE), and any solutions, in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the solvents used.
-
-
Labeling:
-
Clearly label the waste container with "this compound Waste" and list all solvents present.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area, away from incompatible materials, until it is collected by your institution's EHS or a licensed waste disposal contractor.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's EHS-approved waste management program. Professional disposal services will ensure compliance with all relevant regulations.
-
Disclaimer: The following diagram outlines a general workflow for the disposal of non-hazardous peptide waste. It is not a substitute for institution-specific protocols or a formal risk assessment.
References
Personal protective equipment for handling [Ala11,22,28]-VIP
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling [Ala11,22,28]-Vasoactive Intestinal Peptide ([Ala11,22,28]-VIP). The following procedures are designed to ensure the safe handling, storage, and disposal of this synthetic peptide.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Rationale |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the peptide. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne powder. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be considered when handling large quantities of lyophilized powder to minimize inhalation. | Avoid inhalation of the lyophilized powder. |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity and stability of this compound.
Storage of Lyophilized Peptide:
-
Upon receipt, store the lyophilized peptide at -20°C or colder for long-term stability.[1]
-
Keep the container tightly sealed and protected from moisture and light.[1]
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation, which can degrade the peptide.[1]
Reconstitution and Handling of Peptide Solutions:
-
There is no universal solvent for all peptides; the ideal solvent depends on the peptide's specific properties.[1]
-
For initial solubilization, high-purity water or standard laboratory buffers are typically used.[2] If solubility is an issue, small amounts of organic solvents like DMSO or acetonitrile may be necessary, but their compatibility with the intended assay must be confirmed.
-
To avoid repeated freeze-thaw cycles that can degrade the peptide, it is recommended to aliquot the reconstituted solution into single-use volumes and store them at -20°C or colder.[1]
-
Work in a clean and controlled laboratory environment to prevent contamination.[2]
Disposal Plan
All waste materials containing this compound should be disposed of in accordance with institutional and local environmental regulations.
Disposal Guidelines:
-
Solid Waste: Unused lyophilized peptide and contaminated consumables (e.g., pipette tips, tubes) should be placed in a designated chemical waste container.
-
Liquid Waste: Unused peptide solutions should be collected in a labeled waste container. Do not pour peptide solutions down the drain.[2]
-
Decontamination: After handling, decontaminate work surfaces and equipment with an appropriate cleaning agent.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
